BMS-394136
Descripción
Structure
3D Structure
Propiedades
Número CAS |
343246-73-1 |
|---|---|
Fórmula molecular |
C24H21Cl2FN4O |
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
[(7R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]-[(2S)-2-(4-fluorophenyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C24H21Cl2FN4O/c1-14-22(24(32)30-12-2-3-20(30)15-4-7-17(27)8-5-15)23(31-21(29-14)10-11-28-31)16-6-9-18(25)19(26)13-16/h4-11,13,20,23,29H,2-3,12H2,1H3/t20-,23+/m0/s1 |
Clave InChI |
LADJRPDOKVCQCG-NZQKXSOJSA-N |
SMILES isomérico |
CC1=C([C@H](N2C(=CC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCC[C@H]4C5=CC=C(C=C5)F |
SMILES canónico |
CC1=C(C(N2C(=CC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCCC4C5=CC=C(C=C5)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-394136; BMS 394136; BMS394136; UNII-M694U7167K. |
Origen del producto |
United States |
Foundational & Exploratory
BMS-394136: A Technical Guide to a Selective IKur Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-394136 is a potent and selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is encoded by the Kv1.5 potassium channel.[1][2] This ion channel is predominantly expressed in the atria of the human heart, making it a promising therapeutic target for the treatment of atrial fibrillation (AF). The atrial-selective nature of IKur inhibition offers the potential for effective AF management with a reduced risk of ventricular proarrhythmias, a significant concern with many current antiarrhythmic drugs. This technical guide provides a comprehensive overview of the electrophysiological properties, selectivity, and experimental methodologies associated with this compound.
Chemical Properties
While a definitive chemical structure image for this compound is not widely published, its chemical formula and SMILES notation have been reported.
-
Molecular Formula: C₂₄H₂₁Cl₂FN₄O
-
CAS Number: 343246-73-1
-
SMILES: O=C(C1=C(NC2=CC=NN2--INVALID-LINK--C2=CC=CC=C2)N=C(C4=CN=C(Cl)C=C4)N=C1)N
Mechanism of Action
This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes. The IKur current plays a crucial role in the repolarization phase of the atrial action potential. By inhibiting this current, this compound prolongs the atrial action potential duration (APD) and the effective refractory period (AERP). This prolongation of the refractory period makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation.
References
The Discovery and Synthesis of BMS-394136: A Selective IKur Inhibitor for Atrial Fibrillation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-394136 is a potent and selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 potassium channel. This voltage-gated potassium channel is predominantly expressed in the atria of the human heart, making it a promising therapeutic target for the treatment of atrial fibrillation (AF) with a potentially reduced risk of ventricular proarrhythmic effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Introduction
Atrial fibrillation is the most common sustained cardiac arrhythmia and is associated with significant morbidity and mortality. Current antiarrhythmic drugs are often limited by incomplete efficacy and the potential for serious adverse effects, including life-threatening ventricular proarrhythmias. The development of atrial-selective therapies is a key goal in cardiovascular drug discovery. The Kv1.5 potassium channel, which conducts the IKur current, is a critical determinant of the atrial action potential duration. Its atrial-specific expression profile makes it an attractive target for the development of safer and more effective antiarrhythmic agents. This compound has emerged from discovery efforts as a potent and selective inhibitor of Kv1.5, demonstrating the potential for atrial-selective prolongation of the action potential duration and effective refractory period.
Discovery and Synthesis
The discovery of this compound is rooted in the optimization of a series of phenyl quinazoline (B50416) compounds. Structure-activity relationship (SAR) studies focused on enhancing potency for Kv1.5 while improving selectivity against other ion channels, particularly the hERG channel, to minimize the risk of QT prolongation.
Representative Synthesis
While the specific, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be constructed based on the well-established synthesis of related 4-(pyridin-2-ylmethylamino)quinazoline derivatives. A representative scheme is outlined below. The synthesis of related compounds involves the initial construction of a quinazoline core, followed by the introduction of the pyridin-2-ylmethylamine side chain.
Experimental Protocol: Representative Synthesis of a 4-(Pyridin-2-ylmethylamino)quinazoline Derivative
-
Synthesis of the Quinazoline Core: A substituted 2-aminobenzonitrile (B23959) is reacted with an appropriate acyl chloride in the presence of a base such as pyridine (B92270) to form an N-(2-cyanophenyl)amide intermediate.
-
Cyclization: The intermediate is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate cyclization to the corresponding 4-chloroquinazoline (B184009).
-
Nucleophilic Substitution: The 4-chloroquinazoline is subsequently reacted with pyridin-2-ylmethanamine (B45004) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA), in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel.
Mechanism of Action
This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes. The IKur current plays a significant role in the repolarization phase (Phase 3) of the atrial action potential. By inhibiting this current, this compound prolongs the action potential duration (APD) and, consequently, the atrial effective refractory period (AERP). This prolongation of the refractory period makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation.
Signaling Pathway
Biological Activity and Efficacy
In Vitro Potency
This compound is a highly potent inhibitor of the Kv1.5 channel.
| Parameter | Value | Reference |
| IC₅₀ (Kv1.5) | 0.05 µM | [1] |
In Vivo Electrophysiological Effects
Preclinical studies in animal models have demonstrated the ability of this compound to selectively prolong atrial refractoriness without significantly affecting ventricular electrophysiology.
Table 1: Effect of this compound on Atrial Effective Refractory Period (AERP) in Anesthetized Dogs
| Dose (mg/kg) | Change in AERP (ms) |
| 0.3 | +1 ± 1 |
| 1.0 | +9 ± 4 |
| 3.0 | +14 ± 3 |
| 10.0 | +25 ± 6 |
| p<0.05 |
Table 2: Effect of this compound on Atrial Action Potential Duration (APD) in Isolated Rabbit Atria
| Concentration (µM) | Change in APD₅₀ (ms) |
| 0.3 | 13 ± 4 to 18 ± 5 |
| 1.0 | 13 ± 4 to 22 ± 5 |
| 3.0 | 13 ± 4 to 28 ± 5 |
| 10.0 | 13 ± 4 to 36 ± 5 |
Efficacy in a Model of Atrial Ischemia
The activity of this compound is enhanced under conditions of acute atrial ischemia, suggesting potential therapeutic benefit in this patient population.
Table 3: Effect of this compound on APD₅₀ in Perfused Dog Right Atrium With and Without Ischemia
| Concentration (µM) | % Prolongation of APD₅₀ (No Ischemia) | % Prolongation of APD₅₀ (Ischemia) |
| 0.3 | 8 ± 4 | 20 ± 8 |
| 1.0 | 12 ± 3 | 25 ± 6 |
| 3.0 | 19 ± 3 | 32 ± 7 |
| 10.0 | 26 ± 4 | 50 ± 15 |
| *p<0.05 vs. No Ischemia |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the inhibitory effect of this compound on the Kv1.5 current (IKur).
Methodology:
-
Cell Preparation: Human atrial myocytes are enzymatically isolated from atrial appendage tissue obtained from patients undergoing cardiac surgery. Alternatively, a stable cell line (e.g., CHO or HEK293) heterologously expressing the human Kv1.5 channel (hKCNA5) can be used.
-
Recording: Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).
-
Solutions: The external solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4 with NaOH). The internal pipette solution contains (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, and 5 MgATP (pH 7.2 with KOH).
-
Voltage Protocol: To elicit IKur, depolarizing voltage steps are applied from a holding potential of -80 mV to various test potentials (e.g., -40 to +60 mV) for a duration of 200-500 ms.
-
Data Analysis: The peak outward current is measured before and after the application of various concentrations of this compound to determine the concentration-response relationship and calculate the IC₅₀ value.
In Vivo Electrophysiology: Measurement of Atrial Effective Refractory Period (AERP)
Objective: To assess the effect of this compound on atrial refractoriness in an in vivo model.
Methodology:
-
Animal Model: Beagle dogs are anesthetized, and multi-electrode catheters are inserted into the right atrium via a femoral vein.
-
Pacing Protocol: The atrium is paced at a constant cycle length (S1). Programmed electrical stimulation is performed by introducing extrastimuli (S2) at progressively shorter coupling intervals after every 8th paced beat.
-
AERP Determination: The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.
-
Drug Administration: this compound is administered intravenously as a bolus or continuous infusion.
-
Data Collection: AERP is measured at baseline and at multiple time points after drug administration to determine the time course and magnitude of the effect.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound are not extensively published in the peer-reviewed literature. Preclinical development of such compounds typically involves a thorough characterization of their absorption, distribution, metabolism, and excretion (ADME) properties in various species. These studies are crucial for predicting human pharmacokinetics and establishing a safe and effective dosing regimen. Key parameters evaluated include oral bioavailability, plasma protein binding, metabolic pathways (typically involving cytochrome P450 enzymes), and routes of elimination.
Conclusion
This compound is a potent and selective inhibitor of the atrial-specific Kv1.5 potassium channel. Its ability to prolong atrial action potential duration and effective refractory period without significant effects on ventricular electrophysiology in preclinical models highlights its potential as a novel and safer therapeutic agent for the management of atrial fibrillation. Further clinical investigation is warranted to establish its safety and efficacy in patients. The detailed methodologies provided in this guide offer a framework for the continued research and development of this and other atrial-selective antiarrhythmic drugs.
References
An In-depth Technical Guide to BMS-394136: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of BMS-394136, a potent and selective inhibitor of the Kv1.5 potassium channel. The information presented herein is intended to support research and development efforts in the field of cardiac electrophysiology and antiarrhythmic drug discovery.
Chemical Structure and Properties
This compound is a small molecule inhibitor characterized by a complex heterocyclic core. Its systematic IUPAC name and other key identifiers are provided below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3S)-3-(4-fluorophenyl)-1-({(4S)-4-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-1-yl}carbonyl)piperidin-3-amine |
| SMILES | O=C(C1=C(NC2=CC=NN2[C@@H]1C3=CC(Cl)=C(C=C3)Cl)C)N4--INVALID-LINK--C5=CC=C(C=C5)F |
| Molecular Formula | C23H23Cl2FN4O |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value |
| Molecular Weight | 477.37 g/mol |
| LogP | 4.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
(Note: LogP and other calculated properties may vary slightly depending on the algorithm used.)
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which is responsible for the ultra-rapid delayed rectifier current (IKur) in the human atrium.[1][2] The IKur plays a significant role in the repolarization phase of the cardiac action potential in atrial myocytes.[3]
By selectively blocking the Kv1.5 channel, this compound prolongs the action potential duration (APD) and the effective refractory period (AERP) in atrial tissue.[4][5] This atrial-selective action is a key characteristic, as it avoids significant effects on ventricular repolarization, thereby reducing the risk of proarrhythmic side effects commonly associated with non-selective potassium channel blockers.[5]
The inhibitory activity of this compound on the Kv1.5 channel is concentration-dependent.
In Vitro Activity
| Parameter | Value | Species |
| IC50 (Kv1.5) | 0.05 µM | Not Specified |
In Vivo Efficacy
Studies in animal models have demonstrated the ability of this compound to selectively modulate atrial electrophysiology.
Table 1: Effect of this compound on Atrial Effective Refractory Period (AERP) in Anesthetized Dogs and Rabbits [5]
| Dose (mg/kg) | AERP Prolongation in Dogs (ms) | AERP Prolongation in Rabbits (ms) |
| 0.3 | 1 ± 1 | 5 ± 3 |
| 1.0 | 9 ± 4 | 17 ± 2 |
| 3.0 | 14 ± 3 | 20 ± 2 |
| 10.0 | 25 ± 6 | 34 ± 2 |
| p<0.05 |
Table 2: Dose-Dependent Effect of this compound on Atrial Action Potential Duration (APD) in Ischemic Canine Atrial Tissue [4]
| Concentration (µM) | APD30 Prolongation (%) | APD50 Prolongation (%) |
| 0.3 | 13 ± 5 | 20 ± 8 |
| 1.0 | 24 ± 6 | 25 ± 6 |
| 3.0 | 25 ± 10 | 32 ± 7 |
| 10.0 | 46 ± 12 | 50 ± 15 |
| p<0.05 |
Signaling Pathway
The following diagram illustrates the role of the Kv1.5 channel in the cardiac action potential and the mechanism of action of this compound.
References
The Impact of BMS-394136 on Atrial Action Potential Duration: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the electrophysiological effects of BMS-394136, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), with a specific focus on its impact on atrial action potential duration (APD). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of cardiac electrophysiology and antiarrhythmic drug discovery.
Core Mechanism of Action
This compound exerts its primary effect through the selective blockade of the Kv1.5 potassium channel, which is responsible for the IKur current.[1] The IKur current plays a significant role in the repolarization phase of the action potential, particularly in the atria where the KCNA5 gene, encoding the Kv1.5 channel, is predominantly expressed.[2] By inhibiting this current, this compound effectively prolongs the repolarization phase, leading to an increase in the atrial action potential duration. This atrial-selective action is a key characteristic, suggesting a potential for targeted therapy of atrial fibrillation (AF) with a reduced risk of ventricular proarrhythmia.[2]
Quantitative Effects on Atrial Action Potential Duration
Studies have demonstrated a dose-dependent prolongation of atrial APD with the application of this compound. The effects have been quantified at various stages of repolarization (APD30, APD50, and APD90) in both normal and ischemic atrial tissues.
In Vitro Studies in Normal Atrial Tissue
In vitro experiments on atrial tissues from beagles and rabbits revealed a significant, dose-dependent increase in APD.[2] The most pronounced effect was observed at APD50.[2]
| Species | Concentration (µM) | APD30 (% Change) | APD50 (% Change) | APD90 (% Change) |
| Rabbit | 0.3 | Data not available | 13 ± 4 to 36 ± 5 ms | Data not available |
| Beagle | 10 | Data not available | 98 ± 41 to 109 ± 38 ms | Data not available |
Data presented as mean ± standard deviation. Note: The available abstract provides absolute change for APD50.
In Vitro Studies in Ischemic Atrial Tissue
The proarrhythmic substrate of atrial ischemia appears to enhance the efficacy of this compound. In a canine model of acute right atrial ischemia, this compound demonstrated a more potent effect on APD prolongation compared to non-ischemic tissue.[3]
| Condition | Concentration (µM) | APD30 (% Prolongation) | APD50 (% Prolongation) | APD90 (% Prolongation) |
| Ischemic | 0.3 | 13 ± 5 | 20 ± 8 | No significant effect |
| Ischemic | 1.0 | 24 ± 6 | 25 ± 6 | No significant effect |
| Ischemic | 3.0 | 25 ± 10 | 32 ± 7 | No significant effect |
| Ischemic | 10 | 46 ± 12 | 50 ± 15* | No significant effect |
| Non-Ischemic | 0.3 | 14 ± 9 | 8 ± 4 | No significant effect |
| Non-Ischemic | 1.0 | 16 ± 8 | 12 ± 3 | No significant effect |
| Non-Ischemic | 3.0 | 37 ± 21 | 19 ± 3 | No significant effect |
| Non-Ischemic | 10 | 21 ± 12 | 26 ± 4 | No significant effect |
*Data presented as mean ± standard deviation. *p<0.05.[3]
Experimental Protocols
The following outlines the methodologies employed in the key in vivo and in vitro studies assessing the effects of this compound.
In Vivo Electrophysiology Studies
-
Animal Models: Male beagle dogs (7-14 kg) and male rabbits (3-4 kg) were utilized.[2]
-
Anesthesia: Beagle dogs were anesthetized with α-chloralose, while rabbits received a combination of propofol (B549288) and fentanyl.[2]
-
Surgical Preparation: Multi-electrode catheters were inserted into the right atrium and left ventricle for the measurement of Atrial Effective Refractory Period (AERP) and Ventricular Effective Refractory Period (VERP).[2]
-
Drug Administration: this compound was administered via intravenous infusion at incremental doses of 0.3, 1, 3, and 10 mg/kg.[2]
-
Data Acquisition: Electrocardiogram (ECG) and mean arterial pressure (MAP) were continuously monitored. AERP and VERP were measured at baseline and after each dose.[2]
In Vitro Action Potential Duration Measurements
-
Tissue Preparation: Right atrial tissues were obtained from the animal models.[3]
-
Experimental Setup: Tissues were studied in a perfusion chamber.[3]
-
Measurement Technique: Standard microelectrode techniques were used to record transmembrane action potentials.[2][3]
-
Parameters Measured: Action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) were determined.[2][3]
Conclusion
The available data strongly indicate that this compound is a potent and selective inhibitor of the atrial IKur current, leading to a dose-dependent prolongation of the atrial action potential duration.[1][2] Notably, its effects are more pronounced in ischemic tissue, suggesting a potential therapeutic advantage in the context of atrial fibrillation, which is often associated with underlying cardiac pathologies.[3] The atrial-selective nature of this compound minimizes the risk of ventricular arrhythmias, a significant concern with many antiarrhythmic agents.[2] Further investigation into the clinical efficacy and safety of this compound is warranted to fully elucidate its potential as a novel treatment for atrial fibrillation.
References
BMS-394136: An In-Depth Technical Guide on its Impact on Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-394136 is a potent and selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, which is predominantly expressed in the atria. This atrial-selective action makes this compound a compound of significant interest for the development of novel antiarrhythmic therapies, particularly for the management of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its impact on cardiac electrophysiology.
Introduction: The Role of IKur in Atrial Electrophysiology
The IKur current, carried by the Kv1.5 potassium channel, plays a crucial role in the repolarization phase of the atrial action potential. Its high density in atrial myocytes compared to their ventricular counterparts contributes to the shorter action potential duration (APD) observed in the atria. In pathological conditions such as atrial fibrillation, alterations in IKur can contribute to the electrical remodeling that sustains the arrhythmia. By selectively inhibiting IKur, this compound aims to prolong the atrial APD and, consequently, the effective refractory period (AERP), without significantly affecting ventricular electrophysiology. This atrial-selective approach is hypothesized to reduce the risk of proarrhythmic side effects, such as Torsades de Pointes, which are associated with non-selective potassium channel blockers that prolong the ventricular APD and the QT interval.
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effect by directly binding to and blocking the pore of the Kv1.5 channel, thereby inhibiting the outward flow of potassium ions during the repolarization phase of the atrial action potential. This inhibition leads to a delay in repolarization, resulting in a prolongation of the atrial APD. The extended APD, in turn, increases the AERP, making the atrial tissue less susceptible to re-entrant circuits that are fundamental to the maintenance of atrial fibrillation. The selectivity of this compound for the IKur current is a key feature, minimizing effects on other cardiac ion channels and limiting the impact on ventricular repolarization.
Mechanism of action of this compound in an atrial myocyte.
Quantitative Data on Electrophysiological Effects
Preclinical studies in various animal models have demonstrated the dose-dependent effects of this compound on key electrophysiological parameters. The following tables summarize the quantitative data from these studies.
Table 1: In Vivo Effects of this compound on Atrial Effective Refractory Period (AERP)
| Species | Dose (mg/kg) | Change in AERP (ms) |
| Beagle Dog | 0.3 | 1 ± 1 |
| 1.0 | 9 ± 4 | |
| 3.0 | 14 ± 3 | |
| 10.0 | 25 ± 6 | |
| Rabbit | 0.3 | 5 ± 3 |
| 1.0 | 17 ± 2 | |
| 3.0 | 20 ± 2 | |
| 10.0 | 34 ± 2 | |
| p<0.05 vs. baseline |
Table 2: In Vitro Effects of this compound on Atrial Action Potential Duration (APD)
| Species | Concentration (µM) | Change in APD50 (ms) | Change in APD90 (ms) |
| Beagle Dog | 0.3 | Data not available | Data not available |
| 1.0 | Data not available | Data not available | |
| 3.0 | Data not available | Data not available | |
| 10.0 | 98 ± 41 to 109 ± 38 | Data not available | |
| Rabbit | 0.3 | Data not available | Data not available |
| 1.0 | Data not available | Data not available | |
| 3.0 | Data not available | Data not available | |
| 10.0 | 13 ± 4 to 36 ± 5 | Data not available |
Table 3: Effects of this compound on Other Electrophysiological and Hemodynamic Parameters
| Parameter | Species | Dose/Concentration | Effect |
| Ventricular Effective Refractory Period (VERP) | Beagle Dog, Rabbit | Up to 10 mg/kg | No significant change |
| PR Interval | Beagle Dog, Rabbit | Up to 10 mg/kg | No significant change |
| QRS Interval | Beagle Dog, Rabbit | Up to 10 mg/kg | No significant change |
| QTcf Interval | Beagle Dog | Up to 10 mg/kg | No significant change |
| Rabbit | 10 mg/kg | Prolonged (220 ± 4 to 231 ± 3* ms) | |
| Mean Arterial Pressure (MAP) | Beagle Dog, Rabbit | Up to 10 mg/kg | Mild decrease |
| Heart Rate (HR) | Beagle Dog, Rabbit | Up to 10 mg/kg | Mild increase |
| *p<0.05 vs. baseline |
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical evaluation of this compound.
In Vivo Electrophysiology Studies in Anesthetized Animals
-
Animal Models: Beagle dogs and New Zealand White rabbits are commonly used models.
-
Anesthesia: Anesthesia is induced and maintained using agents such as a combination of α-chloralose, propofol, and fentanyl.
-
Surgical Preparation:
-
The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.
-
A median sternotomy may be performed to allow for direct access to the heart.
-
Multipolar electrode catheters are positioned in the right atrium and right ventricle via the jugular vein or femoral vein under fluoroscopic guidance.
-
-
Electrophysiological Measurements:
-
Baseline electrophysiological parameters are recorded, including AERP, VERP, sinus cycle length, and intracardiac intervals (AH, HV).
-
Programmed electrical stimulation is used to determine AERP and VERP. This involves delivering a train of stimuli followed by a premature extrastimulus at progressively shorter coupling intervals until refractoriness is reached.
-
Surface ECG is continuously monitored to assess PR, QRS, and QT intervals.
-
-
Drug Administration: this compound is administered intravenously as a bolus or a continuous infusion at escalating doses.
-
Data Analysis: Electrophysiological parameters are measured at baseline and after each dose of the drug. Statistical analysis is performed to determine the significance of any changes.
General workflow for in vivo electrophysiology studies.
In Vitro Action Potential Studies in Isolated Atrial Tissue
-
Tissue Preparation:
-
Hearts are rapidly excised from euthanized animals (e.g., rabbits or dogs).
-
The right or left atrial appendage is dissected and placed in a tissue bath.
-
The tissue is superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C).
-
-
Action Potential Recording:
-
Standard glass microelectrodes filled with 3 M KCl are used to impale individual atrial myocytes.
-
A high-input impedance amplifier is used to record the transmembrane action potentials.
-
The tissue is stimulated at a constant cycle length (e.g., 1 Hz) using bipolar platinum electrodes.
-
-
Drug Application: this compound is added to the superfusate at increasing concentrations.
-
Data Analysis: Action potential parameters, including resting membrane potential, amplitude, and duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90), are measured at baseline and in the presence of the drug.
Clinical Development
A Phase I clinical trial (NCT00162448) was initiated to assess the electrophysiologic effects of this compound in patients with dual-chamber pacemakers or defibrillators. However, the detailed results of this study have not been made publicly available in peer-reviewed literature.
Conclusion
This compound is a selective IKur inhibitor that has demonstrated the ability to prolong atrial action potential duration and effective refractory period in a dose-dependent manner in preclinical models. Its atrial-selective properties make it a promising candidate for the treatment of atrial fibrillation with a potentially favorable safety profile compared to non-selective antiarrhythmic agents. Further clinical investigation is necessary to establish its efficacy and safety in humans. The experimental protocols and quantitative data presented in this guide provide a foundational understanding of the cardiac electrophysiological impact of this compound for researchers and drug development professionals in the field.
Methodological & Application
Application Notes and Protocols for In-Vivo Studies of BMS-394136
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for in-vivo studies of BMS-394136, a selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5 gene. The primary focus of these studies is to evaluate the electrophysiological and hemodynamic effects of this compound in relevant animal models, with a particular emphasis on its potential as a therapeutic agent for atrial fibrillation.
Data Presentation
The following tables summarize the quantitative data from in-vivo electrophysiology studies of this compound in beagle dogs and rabbits.
Table 1: Dose-Dependent Effects of this compound on Atrial Effective Refractory Period (AERP)[1]
| Animal Model | Dose (mg/kg, IV) | Change in AERP (ms) | Statistical Significance (p-value) |
| Beagle Dogs | 0.3 | 1 ± 1 | > 0.05 |
| 1.0 | 9 ± 4 | < 0.05 | |
| 3.0 | 14 ± 3 | < 0.05 | |
| 10.0 | 25 ± 6 | < 0.05 | |
| Rabbits | 0.3 | 5 ± 3 | < 0.05 |
| 1.0 | 17 ± 2 | < 0.05 | |
| 3.0 | 20 ± 2 | < 0.05 | |
| 10.0 | 34 ± 2 | < 0.05 |
Table 2: Effects of this compound on Other Electrophysiological and Hemodynamic Parameters[1]
| Parameter | Animal Model | Dose (mg/kg, IV) | Observation |
| Ventricular Effective Refractory Period (VERP) | Beagle Dogs, Rabbits | 0.3, 1.0, 3.0, 10.0 | No significant change |
| PR Interval | Beagle Dogs, Rabbits | 0.3, 1.0, 3.0, 10.0 | No significant change |
| QRS Interval | Beagle Dogs, Rabbits | 0.3, 1.0, 3.0, 10.0 | No significant change |
| Corrected QT Interval (QTcf) | Rabbits | 10.0 | Prolonged (220 ± 4 to 231 ± 3 ms, p<0.05) |
| Beagle Dogs | 0.3, 1.0, 3.0, 10.0 | No significant change | |
| Mean Arterial Pressure (MAP) | Beagle Dogs, Rabbits | Not specified | Mild decrease |
| Heart Rate (HR) | Beagle Dogs, Rabbits | Not specified | Mild increase |
Table 3: Effect of this compound (10 mg/kg, IV) on AERP in a Canine Model of Acute Atrial Ischemia[2]
| Time Post-Ischemia | Change in AERP with Vehicle (ms) | Change in AERP with this compound (ms) |
| 0.5 hours | -2 ± 2 | 32 ± 9 |
| 1 hour | -3 ± 4 | 22 ± 13 |
| 2 hours | -14 ± 6 | 3 ± 7 |
| 3 hours | -18 ± 7 | -11 ± 9 |
| p<0.05 compared to baseline |
Experimental Protocols
In-Vivo Electrophysiology and Hemodynamic Assessment in Healthy Animals
This protocol outlines the methodology for evaluating the electrophysiological and hemodynamic effects of this compound in anesthetized beagle dogs and rabbits.[1]
Animal Models:
-
Male Beagle dogs (7-14 kg)
-
Male Rabbits (3-4 kg)
Anesthesia:
-
Beagle Dogs: α-chloralose
-
Rabbits: Propofol and fentanyl
Surgical Preparation and Instrumentation:
-
Anesthetize the animal.
-
Insert multi-electrode catheters into the right atrium and left ventricle for recording and stimulation.
-
Continuously monitor ECG and mean arterial pressure (MAP).
Drug Administration:
-
Administer this compound intravenously (IV) at incremental doses of 0.3, 1, 3, and 10 mg/kg.
Measurements:
-
Atrial Effective Refractory Period (AERP): Measured from the right atrium at baseline and after each dose of this compound.
-
Ventricular Effective Refractory Period (VERP): Measured from the left ventricle at baseline and after each dose of this compound.
-
Electrocardiogram (ECG): Continuously record to measure PR interval, QRS duration, and corrected QT interval (QTcf).
-
Hemodynamics: Continuously record mean arterial pressure (MAP) and heart rate (HR).
-
(Optional In-Vitro): Measure action potential duration (APD) at 30, 50, and 90 percent of repolarization using standard microelectrode techniques on isolated atrial tissue.
Evaluation of this compound in a Canine Model of Acute Atrial Ischemia
This protocol describes the methodology to assess the atrial-selective action of this compound in a model of acute right atrial ischemia.[2]
Animal Model:
-
Beagle dogs (9-14 kg)
Anesthesia:
-
α-chloralose
Surgical Preparation and Instrumentation:
-
Anesthetize the animal.
-
Perform a median sternotomy to expose the heart.
-
Suture multi-electrodes onto the right atrial appendage for recording and stimulation.
-
Create atrial ischemia by double ligation of the right intermediate atrial artery.
Drug Administration:
-
Infuse a vehicle control or this compound (10 mg/kg, IV) 10 minutes prior to the ligation of the right intermediate atrial artery.
-
Maintain the infusion for the first 20 minutes of ischemia.
Measurements:
-
Atrial Effective Refractory Period (AERP): Measure at baseline and at 0.5, 1, 2, and 3 hours post-ischemia.
-
(In-Vitro): After 3 hours of ischemia, remove right atrial tissues for in-vitro APD measurements using standard microelectrode techniques to assess the effects of different concentrations of this compound (0.3, 1.0, 3.0, and 10 μM) on APD30, APD50, and APD90 in both ischemic and non-ischemic tissues.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for in-vivo electrophysiology study.
Caption: Workflow for atrial ischemia study.
References
Application Notes and Protocols: Investigating BMS-394136 in a Canine Model of Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for evaluating the efficacy of BMS-394136, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), in a well-established canine model of sustained atrial fibrillation (AF). The protocols outlined below are intended to guide researchers in pharmacology and drug development through the process of inducing AF and assessing the electrophysiological effects of this compound.
Introduction
Atrial fibrillation is the most common cardiac arrhythmia, and its prevalence is projected to increase significantly.[1][2][3] Current therapeutic options are often limited by incomplete efficacy or proarrhythmic side effects. The development of atrial-selective antiarrhythmic drugs is a key objective in cardiovascular research. This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the IKur current.[4] This current is predominantly expressed in the atria, making it an attractive target for the development of atrial-selective therapies with a reduced risk of ventricular proarrhythmia.[5]
This document details a robust and reproducible canine model of sustained AF induced by rapid atrial pacing in the presence of phenylephrine-induced hypertension.[6][7][8] This model creates a substrate for sustained AF, allowing for the evaluation of potential therapeutic interventions. The subsequent protocols describe the administration of this compound and the assessment of its effects on key electrophysiological parameters.
Data Presentation
The following tables summarize the expected quantitative data from studies investigating the electrophysiological effects of this compound in canines.
Table 1: Electrophysiological Effects of this compound in Anesthetized Beagle Dogs [5]
| Dose of this compound (mg/kg, IV) | Change in Atrial Effective Refractory Period (AERP) (ms) |
| 0.3 | 1 ± 1 |
| 1.0 | 9 ± 4 |
| 3.0 | 14 ± 3 |
| 10.0 | 25 ± 6* |
*p<0.05 vs. baseline. Data are presented as mean ± SD.
Table 2: In Vitro Effects of this compound on Atrial Action Potential Duration (APD) in Beagle Dogs [5]
| Concentration of this compound (µM) | Atrial APD₅₀ (ms) |
| 0 (Baseline) | 98 ± 41 |
| 10 | 109 ± 38 |
Data are presented as mean ± SD. APD₅₀ represents the action potential duration at 50% repolarization.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel, which conducts the IKur current. This channel is a key component of the repolarization phase of the atrial action potential. By inhibiting IKur, this compound prolongs the action potential duration and the effective refractory period of atrial myocytes. This mechanism is believed to terminate and prevent re-entrant arrhythmias, which are the underlying mechanism for the maintenance of atrial fibrillation.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for evaluating this compound in the canine model of atrial fibrillation.
Caption: Experimental workflow for AF induction and drug evaluation.
Experimental Protocols
Canine Model of Sustained Atrial Fibrillation
This protocol is adapted from a model of sustained AF induced by rapid atrial pacing and phenylephrine.[6][7][8]
1.1. Animal Preparation:
- Adult mongrel dogs of either sex are suitable for this model.
- Anesthetize the animals with a combination of morphine and α-chloralose to maintain nearly intact autonomic control.[6][7][8]
- Surgically instrument the animals for continuous monitoring of surface lead II electrocardiogram (ECG) and systemic arterial blood pressure.[7]
- Introduce multi-electrode catheters into the right atrium for pacing and recording of intracardiac electrograms.
1.2. Induction of Atrial Fibrillation:
- Initiate an intravenous infusion of phenylephrine at a rate of 2 μg/kg/min to elevate systemic arterial pressure by approximately 75 mm Hg.[6][7][8]
- Simultaneously, begin rapid atrial pacing of the right atrium at a frequency of 40 Hz for 20 minutes.[6][7][8]
- After 20 minutes of pacing, cease the pacing stimulus.
- Confirm the induction of sustained AF, which should persist for at least 40 minutes after the cessation of pacing in this model.[6][7][8]
Administration of this compound and Electrophysiological Assessment
This protocol is based on electrophysiological studies of this compound in anesthetized dogs.[5]
2.1. Baseline Measurements:
- Prior to drug administration, record baseline electrophysiological parameters, including:
- Atrial Effective Refractory Period (AERP)
- Ventricular Effective Refractory Period (VERP)
- ECG intervals (PR, QRS, QT)
- Mean Arterial Pressure (MAP)
- Heart Rate (HR)
2.2. Drug Administration:
- Administer this compound intravenously as a slow bolus infusion.
- A dose-ranging study is recommended, with incremental doses of 0.3, 1, 3, and 10 mg/kg.[5]
- Allow for a sufficient equilibration period between doses.
2.3. Post-Infusion Measurements:
- After each dose of this compound, repeat the electrophysiological measurements outlined in section 2.1.
- Continuously monitor ECG and MAP throughout the experiment.
2.4. In Vitro Action Potential Duration Measurement (Optional):
- At the conclusion of the in vivo experiment, atrial tissue can be isolated for in vitro analysis.
- Use standard microelectrode techniques to measure the action potential duration at 30%, 50%, and 90% of repolarization (APD₃₀, APD₅₀, APD₉₀) in the presence of varying concentrations of this compound (e.g., 0.3, 1.0, 3.0, and 10 µM).[5]
Conclusion
The protocols described provide a comprehensive approach for evaluating the anti-arrhythmic potential of this compound in a clinically relevant large animal model of sustained atrial fibrillation. By selectively targeting the atrial-specific IKur current, this compound holds promise as a novel therapeutic agent for AF with an improved safety profile. The data generated from these studies will be crucial for guiding further preclinical and clinical development. Researchers should adhere to all institutional and national guidelines for the ethical and humane use of animals in research.
References
- 1. vetcpd.co.uk [vetcpd.co.uk]
- 2. Canine atrial fibrillation. | Semantic Scholar [semanticscholar.org]
- 3. Canine atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. A canine model of sustained atrial fibrillation induced by rapid atrial pacing and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
BMS-394136: A Detailed Application Note and Protocol for Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-394136 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5.[1] This channel is the primary conductor of the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium. The IKur current plays a critical role in the repolarization phase of the atrial action potential. Its inhibition can prolong the action potential duration (APD) and the atrial effective refractory period (AERP), which is a key mechanism for the management of atrial fibrillation. This document provides a detailed protocol for the electrophysiological characterization of this compound using the whole-cell patch-clamp technique on a heterologous expression system.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly blocking the Kv1.5 channel pore, thereby inhibiting the outward flow of potassium ions during the repolarization phase of the cardiac action potential in atrial myocytes. This leads to a prolongation of the action potential duration and an increase in the effective refractory period, which are desirable effects in the context of treating atrial fibrillation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the electrophysiological properties of the Kv1.5 channel.
| Compound | Target | IC50 | Cell Line |
| This compound | Kv1.5 (IKur) | 0.05 µM | Mouse L929 cells |
| Parameter | Value | Conditions |
| Kv1.5 Half-inactivation Voltage (V1/2) | -9.5 mV | Measured in CHO cells |
| Holding Potential | -80 mV | Typical for whole-cell recordings |
| Test Pulse | to +50 mV | To elicit outward K+ current |
Experimental Protocol: Whole-Cell Patch-Clamp
This protocol is designed for the characterization of this compound on human Kv1.5 channels stably expressed in Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably transfected with the human Kv1.5 (KCNA5) gene.
-
Culture Medium: F12 (HAM) medium supplemented with 10% fetal bovine serum, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin B).
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
Equipment
-
Inverted microscope
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Digitizer (e.g., Digidata 1440A)
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries
-
Pipette puller
-
Computer with data acquisition and analysis software (e.g., pCLAMP)
Experimental Workflow
Procedure
-
Cell Culture: Culture the Kv1.5 expressing cells in the appropriate medium at 37°C in a humidified 5% CO2 incubator. Seed the cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and filter the external and internal solutions on the day of the experiment to ensure they are sterile and free of precipitates.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
Whole-Cell Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Under visual guidance, approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
After achieving a gigaohm seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Set the holding potential to -80 mV.
-
To elicit the Kv1.5 current, apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 200-500 ms).
-
Record the baseline current for a stable period.
-
Apply increasing concentrations of this compound to the bath via the perfusion system, allowing the effect to reach a steady state at each concentration.
-
Record the current at each drug concentration.
-
Perform a washout with the external solution to check for the reversibility of the drug's effect.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) for each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Difficulty forming a GΩ seal | Unhealthy cells, dirty pipette tip, or incorrect pressure. | Use healthy, well-adhered cells. Ensure pipette tips are clean. Optimize the positive pressure and suction. |
| Unstable recording | Poor seal quality or cell health. | Discard the cell and attempt a new recording. Ensure solutions are fresh and correctly prepared. |
| No or low Kv1.5 current | Low channel expression or incorrect voltage protocol. | Verify cell line expression. Ensure the voltage protocol is appropriate to activate Kv1.5 channels. |
| Irreversible drug effect | Compound properties or insufficient washout time. | Prolong the washout period. Note the potential for irreversible binding in the analysis. |
References
Preparation of BMS-394136 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of BMS-394136, a potent and selective Kv1.5 potassium channel blocker. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Compound Information
This compound is an investigational compound with the following chemical properties:
| Property | Value | Source |
| Molecular Formula | C22H24FN3O2 | |
| Molecular Weight | 381.45 g/mol | |
| CAS Number | 359851-87-5 |
Solubility Data
This compound is soluble in organic solvents but is practically insoluble in water. The choice of solvent is crucial for preparing a stable and effective stock solution.
| Solvent | Solubility | Source |
| DMSO | ≥25 mg/mL | |
| ≥45 mg/mL (117.97 mM) | ||
| Soluble to 100 mM | ||
| Ethanol | ≥4.35 mg/mL | |
| Soluble to 25 mM | ||
| Water | Insoluble |
Based on its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a stock solution of this compound.
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 381.45 g/mol * 1000 mg/g = 3.8145 mg
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Handling and Storage Recommendations
-
Solid Compound: Store the solid this compound powder at -20°C, protected from light and moisture.
-
Stock Solution: As a general guideline, DMSO stock solutions should be stored at -20°C or -80°C. When stored properly, the stock solution can be stable for several months. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions in aqueous media, it is crucial to ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced effects on the experimental system. To prevent precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing.
Safety Precautions
-
This compound is a bioactive molecule. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Signaling Pathway Context: Kv1.5 Inhibition
Caption: Inhibition of the Kv1.5 channel by this compound.
Application Notes and Protocols for BMS-394136 in a Rabbit Atrial Fibrillation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of BMS-394136, a selective inhibitor of the ultra-rapid delayed-rectifier potassium current (IKur), in a rabbit model of atrial fibrillation (AF). The provided methodologies are based on currently available data and are intended to guide researchers in designing and executing their studies.
Introduction
This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the IKur current.[1] This current plays a significant role in the repolarization of the atrial action potential. Due to its atrial-specific expression, the Kv1.5 channel is a promising target for the development of antiarrhythmic drugs for atrial fibrillation with a reduced risk of ventricular proarrhythmia. These protocols outline the in vivo and in vitro application of this compound in rabbit models to study its effects on atrial electrophysiology.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in rabbit models of atrial fibrillation.
Table 1: In Vivo Dosage and Effects of this compound in Anesthetized Rabbits
| Dosage (mg/kg, infused) | Change in Atrial Effective Refractory Period (AERP) |
| 0.3 | +5 ± 3 ms (B15284909) |
| 1.0 | +17 ± 2 ms |
| 3.0 | +20 ± 2 ms |
| 10.0 | +34 ± 2 ms |
Table 2: In Vitro Concentrations and Effects of this compound on Rabbit Atrial Myocytes
| Concentration (μM) | Effect on Atrial Action Potential Duration (APD) |
| 0.3 | Dose-dependent increase |
| 1.0 | Dose-dependent increase |
| 3.0 | Dose-dependent increase |
| 10.0 | Dose-dependent increase |
Experimental Protocols
Animal Model
-
Species: New Zealand White Rabbit
-
Weight: 3-4 kg
-
Sex: Male
Anesthesia Protocol
A combination of propofol (B549288) and fentanyl is recommended for anesthesia during in vivo electrophysiological studies. The specific dosages should be determined based on institutional guidelines and the rabbit's physiological response.
-
Induction: An intravenous catheter should be placed in the marginal ear vein for administration of anesthetic agents.
-
Maintenance: Continuous infusion of propofol and fentanyl can be used to maintain a stable plane of anesthesia throughout the experiment.
-
Monitoring: Continuous monitoring of vital signs, including heart rate, respiratory rate, and body temperature, is crucial.
In Vivo Electrophysiology and this compound Administration
This protocol describes the in vivo assessment of this compound's effects on atrial electrophysiology.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., saline, DMSO). Note: The specific vehicle for this compound was not detailed in the reviewed literature. Researchers should perform solubility and vehicle safety tests.
-
Infusion pump
-
Multi-electrode recording catheters
-
Electrophysiology recording system
-
Pacing system
Procedure:
-
Animal Preparation: Anesthetize the rabbit using the protocol described above. Place the animal on a heating pad to maintain body temperature.
-
Catheter Placement: Under fluoroscopic guidance, insert multi-electrode catheters into the right atrium via a jugular or femoral vein for recording and pacing.
-
Baseline Recordings: Record baseline atrial electrophysiological parameters, including atrial effective refractory period (AERP).
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound as a continuous intravenous infusion. The abstract detailing the rabbit study mentions incremental doses of 0.3, 1, 3, and 10 mg/kg, but does not specify the infusion rate. A suggested starting point for infusion rate in rabbits is 2-4 ml/kg/hour, but this should be optimized for the specific drug concentration and experimental design.
-
-
Post-Infusion Recordings: After each incremental dose, allow for a stabilization period and then repeat the electrophysiological measurements.
Induction of Atrial Fibrillation
Two common methods for inducing atrial fibrillation in rabbit models are described below.
This method is known to reliably induce AF in rabbits.
Materials:
-
Acetylcholine (B1216132) (ACh)
-
Calcium Chloride (CaCl₂)
-
Saline
Procedure:
-
Solution Preparation: Prepare a mixed solution of acetylcholine (66 μg/mL) and calcium chloride (10 mg/mL) in saline.
-
Induction: Administer the ACh-CaCl₂ solution intravenously at a dose of 1 mL/kg.
-
Confirmation of AF: Monitor the electrocardiogram (ECG) for the characteristic signs of atrial fibrillation, including the absence of P waves and an irregularly irregular ventricular response.
This is another widely used technique to induce AF.
Materials:
-
Pacing system
-
Pacing catheter
Procedure:
-
Catheter Positioning: Position a pacing catheter in the right atrium.
-
Pacing Protocol: Induce AF by delivering high-frequency burst pacing. A typical protocol involves bursts of pacing at a cycle length shorter than the atrial refractory period. Note: Specific parameters such as pacing cycle length, duration of the burst, and the number of bursts should be optimized for the experimental setup. A starting point could be a cycle length of 50 ms for a duration of 1-5 seconds, repeated as necessary to induce sustained AF.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound action on atrial myocytes.
Caption: Experimental workflow for in vivo testing of this compound.
References
Application of BMS-394136 in Isolated Atrial Myocytes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[1] This current plays a crucial role in the repolarization of the atrial action potential. Due to the predominant expression of Kv1.5 channels in the atria compared to the ventricles, this compound is considered an atrial-selective agent with therapeutic potential for the management of atrial fibrillation (AF).[2][3] This document provides detailed application notes and protocols for studying the effects of this compound in isolated atrial myocytes.
Mechanism of Action
This compound exerts its antiarrhythmic effect by directly blocking the Kv1.5 ion channel. This channel is a key component in the repolarization phase of the atrial action potential. By inhibiting the IKur current, this compound prolongs the action potential duration (APD) and the effective refractory period (AERP) in atrial tissue.[1][2][4] This prolongation of the refractory period is the primary mechanism by which this compound is thought to suppress and prevent atrial arrhythmias.
Data Presentation
Electrophysiological Effects of this compound
| Parameter | Species | Concentration/Dose | Effect | Reference |
| IC50 (Kv1.5) | Mouse L929 cells expressing human Kv1.5 | 0.05 µM | Inhibition of IKur | [1] |
| Atrial Effective Refractory Period (AERP) | Beagle Dogs | 0.3, 1.0, 3.0, 10 mg/kg (i.v.) | Dose-dependent prolongation (+1±1, +9±4, +14±3, +25±6 ms) | [2] |
| Rabbits | 0.3, 1.0, 3.0, 10 mg/kg (i.v.) | Dose-dependent prolongation (+5±3, +17±2, +20±2, +34±2 ms) | [2] | |
| Ventricular Effective Refractory Period (VERP) | Beagle Dogs & Rabbits | Up to 10 mg/kg (i.v.) | No significant effect | [1][2] |
| Atrial Action Potential Duration at 50% Repolarization (APD50) | Rabbits | 0.3, 1.0, 3.0, 10 µM | Dose-dependent increase (from 13±4 to 36±5 ms) | [2] |
| Beagle Dogs | 0.3, 1.0, 3.0, 10 µM | Dose-dependent increase (from 98±41 to 109±38 ms) | [2] |
Effects of this compound in Ischemic Atrial Tissue
| Parameter | Species | Concentration | Effect (% prolongation) | Reference |
| Atrial APD30 | Beagle Dogs | 0.3, 1.0, 3.0, 10 µM | 13±5, 24±6, 25±10, 46±12 | [4] |
| Atrial APD50 | Beagle Dogs | 0.3, 1.0, 3.0, 10 µM | 20±8, 25±6, 32±7, 50±15 | [4] |
| Atrial APD90 | Beagle Dogs | Up to 10 µM | No significant effect | [4] |
Experimental Protocols
Protocol 1: Isolation of Atrial Myocytes from Rabbit Heart
This protocol is adapted from established methods for isolating cardiomyocytes.
Materials:
-
Langendorff apparatus
-
Perfusion buffer (Tyrode's solution): 138 mM NaCl, 5.4 mM KCl, 1.0 mM MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
-
Ca2+-free perfusion buffer
-
Enzyme solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (~0.1 mg/mL).
-
KB solution (storage solution): 70 mM KCl, 20 mM KH2PO4, 3 mM MgCl2, 5 mM pyruvic acid, 5 mM ATP, 5 mM succinic acid, 5 mM creatine, 20 mM taurine, 20 mM glucose, 50 mM L-glutamic acid, pH 7.2 with KOH.
Procedure:
-
Anesthetize the rabbit and administer heparin (1000 U/kg, i.p.).
-
Excise the heart and immediately place it in ice-cold perfusion buffer.
-
Mount the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) perfusion buffer at 37°C for 5 minutes to clear the blood.
-
Switch to Ca2+-free perfusion buffer for 5-10 minutes.
-
Perfuse with the enzyme solution for 15-20 minutes, or until the heart becomes flaccid.
-
Detach the heart, excise the atria, and place them in a petri dish with KB solution.
-
Gently mince the atrial tissue and triturate with a wide-bore pipette to release the myocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Allow the myocytes to pellet by gravity for 15-20 minutes.
-
Carefully aspirate the supernatant and resuspend the cells in fresh KB solution.
-
Gradually reintroduce Ca2+ to the cell suspension before electrophysiological recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording of IKur
Solutions:
-
External Solution: Tyrode's solution containing 1.8 mM CaCl2. To block other currents, specific inhibitors can be added (e.g., tetrodotoxin (B1210768) for Na+ channels, nifedipine (B1678770) for Ca2+ channels).
-
Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, pH 7.3 with KOH.
Procedure:
-
Place the isolated atrial myocytes in a recording chamber on an inverted microscope and perfuse with the external solution at 37°C.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a myocyte and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the holding potential at -80 mV.
-
To elicit IKur, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300-500 ms.
-
Record baseline currents before applying this compound.
-
Perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) and record the currents at steady-state for each concentration.
-
Analyze the peak outward current at each voltage step to determine the inhibitory effect of this compound and construct a concentration-response curve to calculate the IC50.
Protocol 3: Microelectrode Recording of Atrial Action Potentials
Solutions:
-
Superfusion Solution: Tyrode's solution with 1.8 mM CaCl2, continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.
Procedure:
-
Place a small piece of atrial tissue or a cluster of isolated myocytes in a recording chamber and superfuse with the oxygenated Tyrode's solution.
-
Use sharp glass microelectrodes filled with 3 M KCl (tip resistance 10-20 MΩ) to impale individual myocytes.
-
Stimulate the preparation at a constant frequency (e.g., 1 Hz) using a bipolar stimulating electrode.
-
Record stable baseline action potentials for a control period.
-
Introduce this compound into the superfusion solution at desired concentrations.
-
Record action potentials at steady-state for each concentration.
-
Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) and the resting membrane potential.
-
Calculate the percentage change in APD in the presence of this compound compared to the baseline.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the IKur current in atrial electrophysiology. The protocols outlined in this document provide a framework for researchers to study its effects on isolated atrial myocytes. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a better understanding of atrial-selective antiarrhythmic drug action.
References
- 1. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detachable glass microelectrodes for recording action potentials in active moving organs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Efficacy Testing of BMS-394136
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel, which carries the ultra-rapidly activating delayed rectifier potassium current (IKur).[1] This current plays a significant role in the repolarization of the atrial action potential.[2][3][4] Due to its atrial-specific expression, the Kv1.5 channel is a promising target for the development of drugs to treat atrial fibrillation (AF) with a reduced risk of ventricular proarrhythmia.[2][5][6] this compound has been shown to dose-dependently prolong the atrial effective refractory period (AERP) and action potential duration (APD) without significantly affecting the ventricular effective refractory period (VERP).[1][7]
These application notes provide detailed protocols for in-vitro assays designed to test the efficacy of this compound. The described methods include a whole-cell patch-clamp assay to determine the half-maximal inhibitory concentration (IC50) against the Kv1.5 channel and an action potential duration assay using isolated atrial myocytes to assess the compound's functional effect on atrial electrophysiology.
Data Presentation
Table 1: In-Vitro Potency of this compound
| Parameter | Species | Assay System | Value | Reference |
| IC50 | Human | Recombinant hKv1.5 | 0.05 µM | [1] |
Table 2: In-Vivo Electrophysiological Effects of this compound
| Species | Dose (mg/kg) | Change in Atrial Effective Refractory Period (AERP) (ms) | Change in Atrial Action Potential Duration at 50% Repolarization (APD50) (ms) | Reference |
| Dog | 0.3 | 1 ± 1 | 98 ± 41 to 109 ± 38 (at 0.3 µM) | [7] |
| 1.0 | 9 ± 4 | - | [7] | |
| 3.0 | 14 ± 3 | - | [7] | |
| 10.0 | 25 ± 6 | - | [7] | |
| Rabbit | 0.3 | 5 ± 3 | 13 ± 4 to 36 ± 5 (at 0.3 µM) | [7] |
| 1.0 | 17 ± 2 | - | [7] | |
| 3.0 | 20 ± 2 | - | [7] | |
| 10.0 | 34 ± 2* | - | [7] |
*p<0.05
Experimental Protocols
Protocol 1: Determination of this compound IC50 for Kv1.5 using Whole-Cell Patch-Clamp
Objective: To determine the concentration of this compound that inhibits 50% of the IKur current conducted by Kv1.5 channels.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing human Kv1.5.
-
Culture Medium: F12 (HAM) medium supplemented with 10% fetal bovine serum, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin).
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.[8]
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with KOH.[8]
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp rig: Amplifier, digitizer, microscope, and micromanipulators.
-
Borosilicate glass capillaries.
Procedure:
-
Cell Preparation:
-
Culture the Kv1.5-expressing cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For electrophysiological recordings, seed the cells onto glass coverslips in 35 mm dishes.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit IKur. A typical protocol consists of a depolarizing step to +40 mV for 200-500 ms.
-
Record the baseline IKur current.
-
-
Drug Application:
-
Prepare serial dilutions of this compound in the external solution to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1%.
-
Perfuse the cell with the lowest concentration of this compound for 2-3 minutes to allow for equilibration.
-
Record the IKur current in the presence of the drug.
-
Repeat the perfusion and recording for each concentration of this compound, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Measure the peak outward current at the end of the depolarizing step for each concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: Measurement of Atrial Action Potential Duration
Objective: To evaluate the effect of this compound on the action potential duration of isolated primary atrial myocytes.
Materials:
-
Primary Atrial Myocytes: Isolated from rabbit or canine hearts.
-
Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (as in Protocol 1).
-
This compound Stock Solution: 10 mM in DMSO.
-
Current-clamp recording setup.
Procedure:
-
Myocyte Isolation:
-
Isolate single atrial myocytes from the desired species using established enzymatic digestion protocols.
-
-
Recording:
-
Transfer isolated myocytes to a recording chamber and perfuse with Tyrode's solution.
-
Establish a whole-cell current-clamp configuration.
-
Inject a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) to elicit an action potential.
-
Record baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
-
Drug Application:
-
Prepare dilutions of this compound in Tyrode's solution at desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0, 10 µM).
-
Perfuse the myocyte with the lowest concentration of this compound.
-
After 5-10 minutes of equilibration, record action potentials at the same pacing frequency.
-
Repeat for each concentration.
-
-
Data Analysis:
-
Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, and APD90).
-
Calculate the change in APD at each concentration compared to baseline.
-
Plot the change in APD against the this compound concentration.
-
Mechanism of Action Visualization
The primary mechanism of action of this compound is the inhibition of the IKur current, which is carried by Kv1.5 channels. This inhibition leads to a prolongation of the atrial action potential, which in turn increases the effective refractory period of atrial tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the voltage-gated potassium channel Kv1.5 by hydrogen sulfide attenuates remodeling through S-nitrosylation-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Assessment of Efficacy and Safety of IKur Inhibitors in Chronic Atrial Fibrillation: Role of Kinetics and State-Dependence of Drug Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. bsys.ch [bsys.ch]
Application Notes and Protocols for Langendorff Perfusion with BMS-394136
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Langendorff isolated heart perfusion technique is a robust ex vivo method for assessing cardiac function and pharmacology in a controlled environment, free from systemic physiological influences.[1][2][3][4][5][6] This application note details the use of BMS-394136, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), within the Langendorff perfusion system.[7][8] The IKur current, encoded by the KCNA5 gene, is predominantly expressed in the atria of several species, including humans, making it a key target for atrial-selective antiarrhythmic drugs.[8][9][10] By selectively blocking this channel, this compound is expected to prolong the atrial action potential duration (APD) and the atrial effective refractory period (AERP) with minimal effects on ventricular electrophysiology.[7][8]
This document provides a comprehensive protocol for utilizing the Langendorff apparatus to study the cardiac effects of this compound, alongside hypothetical data and visualizations to guide experimental design and interpretation.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by directly inhibiting the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes. This inhibition leads to a reduction in the repolarizing potassium efflux during the early phases of the atrial action potential, thereby prolonging its duration.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion [pubmed.ncbi.nlm.nih.gov]
- 5. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Mechanisms of atrial fibrillation and action of drugs used in its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological and antiarrhythmic effects of the novel I(Kur) channel blockers, S9947 and S20951, on left vs. right pig atrium in vivo in comparison with the I(Kr) blockers dofetilide, azimilide, d,l-sotalol and ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Atrial Effective Refractory Period with BMS-394136
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by chaotic and rapid electrical activity in the atria. A key electrophysiological parameter in the study of AF is the atrial effective refractory period (AERP), which is the interval during which a propagated electrical impulse cannot be generated. Shortening of the AERP is a hallmark of the electrical remodeling that perpetuates AF. Therefore, pharmacological agents that prolong AERP are a promising therapeutic strategy for the management of AF.
BMS-394136 is a novel and selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria.[1] This atrial-selective action makes this compound a targeted therapeutic candidate for AF with a potentially lower risk of ventricular proarrhythmic effects. These application notes provide detailed protocols for the in vivo measurement of AERP in preclinical animal models to assess the electrophysiological effects of this compound.
Mechanism of Action
This compound selectively blocks the KCNA5 gene-encoded IKur potassium channel.[1] This channel plays a significant role in the repolarization phase of the atrial action potential. By inhibiting IKur, this compound prolongs the atrial action potential duration (APD) and, consequently, the AERP.[1][2] This targeted action in the atria is crucial for its potential as a safer antiarrhythmic drug for AF.[1]
Mechanism of action of this compound in the atria.
Data Presentation
The following tables summarize the quantitative effects of this compound on the atrial effective refractory period (AERP) and action potential duration (APD) from in vivo and in vitro studies.
Table 1: In Vivo Effect of this compound on Atrial Effective Refractory Period (AERP) in Anesthetized Animals[1]
| Animal Model | Dose (mg/kg) | Change in AERP (ms) |
| Beagle Dogs | 0.3 | 1 ± 1 |
| 1.0 | 9 ± 4 | |
| 3.0 | 14 ± 3 | |
| 10.0 | 25 ± 6 | |
| Rabbits | 0.3 | 5 ± 3 |
| 1.0 | 17 ± 2 | |
| 3.0 | 20 ± 2 | |
| 10.0 | 34 ± 2 | |
| p<0.05 |
Table 2: In Vitro Effect of this compound on Atrial Action Potential Duration (APD)[1]
| Animal Model | Concentration (µM) | Change in Atrial APD50 (ms) |
| Rabbits | 0.3 - 10.0 | 13 ± 4 to 36 ± 5 |
| Beagles | 0.3 - 10.0 | 98 ± 41 to 109 ± 38 |
Table 3: Effect of this compound on AERP and APD During Acute Atrial Ischemia in Beagle Dogs[2]
| Condition | Parameter | This compound (10 mg/kg) Effect |
| In Vivo Ischemia | AERP Prolongation (ms) at 0.5h | 32 ± 9 |
| In Vitro Ischemia | APD30 Prolongation (%) at 10 µM | 46 ± 12 |
| APD50 Prolongation (%) at 10 µM | 50 ± 15 | |
| In Vitro No Ischemia | APD30 Prolongation (%) at 10 µM | 21 ± 12 |
| APD50 Prolongation (%) at 10 µM | 26 ± 4 | |
| p<0.05 |
Experimental Protocols
In Vivo Measurement of Atrial Effective Refractory Period (AERP)
This protocol describes the in vivo measurement of AERP in anesthetized beagle dogs or rabbits to evaluate the electrophysiological effects of this compound.
1. Animal Preparation and Anesthesia:
-
Beagle dogs (7-14 kg) or rabbits (3-4 kg) are used.[1]
-
Anesthetize beagle dogs with α-chloralose.[2]
-
Anesthetize rabbits with a combination of propofol (B549288) and fentanyl.[1]
-
Maintain body temperature at 37°C using a heating lamp and monitor with a rectal probe to prevent arrhythmias due to hypothermia.[3]
-
Continuously monitor surface ECG throughout the procedure.
2. Catheter Placement:
-
Introduce multi-electrode catheters into the right atrium and left ventricle via appropriate vascular access (e.g., femoral vein and artery).
-
Position the atrial catheter for stable recording of the atrial electrogram and for pacing.
-
Position the ventricular catheter for recording the ventricular electrogram and measuring the ventricular effective refractory period (VERP) as a control.[1]
3. Baseline Electrophysiological Measurements:
-
Determine the pacing threshold, which is the minimum stimulus intensity required to consistently capture the atrium. Pacing is then performed at twice this threshold.
-
To measure the baseline AERP, deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 300-400 ms).
-
Following the S1 drive train, deliver a premature extrastimulus (S2).
-
The initial S1-S2 coupling interval should be long enough to ensure atrial capture.
-
Progressively decrease the S1-S2 coupling interval in decrements of 10 ms (B15284909) until the S2 stimulus fails to elicit a propagated atrial response.[4]
-
The AERP is defined as the longest S1-S2 coupling interval that fails to capture the atrium.[5]
4. Administration of this compound:
-
Prepare a stock solution of this compound for intravenous infusion.
-
Administer this compound as an incremental intravenous infusion at doses of 0.3, 1, 3, and 10 mg/kg.[1]
-
Allow for a stabilization period after each dose before repeating the electrophysiological measurements.
5. Post-Dose AERP Measurement:
-
Repeat the AERP measurement protocol as described in step 3 after each dose of this compound.
-
Concurrently, measure the ventricular effective refractory period (VERP) to assess the atrial selectivity of the compound.[1]
-
Continuously monitor ECG for any changes in PR, QRS, and QT intervals.[1]
6. Data Analysis:
-
Compare the AERP values at each dose of this compound to the baseline measurement.
-
Analyze changes in other electrocardiographic parameters.
-
Use appropriate statistical methods (e.g., paired t-test or ANOVA) to determine the significance of the observed changes.
Experimental workflow for in vivo AERP measurement.
In Vitro Measurement of Atrial Action Potential Duration (APD)
This protocol outlines the in vitro measurement of APD in isolated atrial tissue to complement the in vivo findings.
1. Tissue Preparation:
-
Excise the heart from an anesthetized animal (e.g., rabbit or beagle dog).
-
Dissect the right atrial tissue in a perfusion chamber containing oxygenated Tyrode's solution.
2. Microelectrode Impalement:
-
Use standard microelectrode techniques to impale atrial cells.
-
Record the transmembrane action potentials.
3. Baseline APD Measurement:
-
Pace the atrial tissue at a constant cycle length.
-
Record baseline action potentials and measure the APD at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).[1]
4. Application of this compound:
-
Add this compound to the perfusion solution at increasing concentrations (e.g., 0.3, 1.0, 3.0, and 10 µM).[1]
-
Allow for equilibration at each concentration.
5. Post-Drug APD Measurement:
-
Record action potentials and measure APD at each concentration of this compound.
6. Data Analysis:
-
Compare the APD values at each concentration to the baseline measurements.
-
Determine the concentration-dependent effect of this compound on atrial repolarization.
Conclusion
This compound demonstrates a clear, dose-dependent prolongation of the atrial effective refractory period and action potential duration in preclinical models.[1] Its atrial selectivity, evidenced by the lack of significant effects on ventricular refractoriness, highlights its potential as a targeted and safer therapeutic agent for the treatment of atrial fibrillation.[1] The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other IKur inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of effective refractory period personalization on prediction of atrial fibrillation vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CCR1 Antagonist Concentration for In-Vitro Experiments
A Note on Compound Identification: Initial searches for "BMS-394136" did not identify it as a C-C chemokine receptor 1 (CCR1) antagonist. Instead, literature primarily describes this compound as a Kv1.5 potassium channel inhibitor.[1] It is highly likely that the intended compound of interest for CCR1 antagonism studies is BMS-817399 , a potent and selective CCR1 antagonist also developed by Bristol Myers Squibb.[2][3] This guide will focus on optimizing the concentration of BMS-817399 for in-vitro experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in-vitro experimental conditions for the CCR1 antagonist, BMS-817399.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-817399?
A1: BMS-817399 is a potent, selective, and orally bioavailable non-competitive antagonist of the C-C chemokine receptor 1 (CCR1).[2][3] It binds to CCR1 and inhibits the downstream signaling pathways activated by its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES).[4][5] This inhibition blocks leukocyte chemotaxis and activation, which are key processes in inflammatory and autoimmune diseases.[4][5][6]
Q2: What is a typical starting concentration range for BMS-817399 in in-vitro assays?
A2: Based on its reported potency, a good starting point for BMS-817399 in most cell-based assays is in the low nanomolar range. A typical dose-response curve could span from 0.1 nM to 1 µM. For initial experiments, testing concentrations around the reported IC50 values (see tables below) is recommended.
Q3: How should I dissolve and store BMS-817399?
A3: BMS-817399 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution is serially diluted in the appropriate assay buffer. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Which cell lines are suitable for in-vitro experiments with BMS-817399?
A4: Cell lines that endogenously express CCR1 are ideal for studying the effects of BMS-817399. Examples include human monocytic cell lines like THP-1 and U937, as well as primary cells such as human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. Recombinant cell lines, such as HEK293 or CHO cells stably transfected with human CCR1, are also commonly used, particularly for receptor binding and signaling studies.[4]
Quantitative Data Summary
The following tables summarize the reported potency of BMS-817399 in various in-vitro assays. These values can serve as a reference for designing concentration ranges in your experiments.
Table 1: Receptor Binding Affinity of BMS-817399
| Ligand | Cell Line/Membrane Preparation | Assay Type | IC50 / Ki | Reference |
| ¹²⁵I-CCL3 (MIP-1α) | THP-1 cell membranes | Radioligand Binding | 1 nM (IC50) | [2] |
Table 2: Functional Potency of BMS-817399
| Assay Type | Cell Line | Stimulus | IC50 | Reference |
| Chemotaxis | Human Monocytes | CCL3 (MIP-1α) | 6 nM | [2] |
| Calcium Mobilization | HEK293-CCR1 | CCL3 (MIP-1α) | Not explicitly found, but expected to be in the low nM range. |
Experimental Protocols
Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of BMS-817399 on chemokine-induced cell migration.
Materials:
-
CCR1-expressing cells (e.g., THP-1 or primary monocytes)
-
BMS-817399
-
Chemoattractant (e.g., recombinant human CCL3/MIP-1α)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemotaxis chamber (e.g., Transwell® plates with 5 µm pore size)
-
Cell counting solution (e.g., CellTiter-Glo® or manual counting with a hemocytometer)
Methodology:
-
Cell Preparation: Culture CCR1-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a serial dilution of BMS-817399 in the assay medium. The final concentrations should typically range from 0.1 nM to 1 µM.
-
Pre-incubation: Mix the cell suspension with the different concentrations of BMS-817399 and incubate for 30 minutes at 37°C.
-
Assay Setup: Add the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated cell/compound mixture to the upper inserts of the chemotaxis chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a luminescent ATP assay or by direct cell counting.
-
Data Analysis: Plot the number of migrated cells against the log concentration of BMS-817399 to determine the IC50 value.
Calcium Mobilization Assay
This protocol outlines a method to measure the inhibition of chemokine-induced intracellular calcium release by BMS-817399.
Materials:
-
CCR1-expressing cells (e.g., HEK293-CCR1 or THP-1)
-
BMS-817399
-
Agonist (e.g., recombinant human CCL3/MIP-1α)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed the CCR1-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for attachment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: After dye loading, wash the cells with assay buffer. Add different concentrations of BMS-817399 to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Inject the CCR1 agonist (e.g., CCL3 at its EC80 concentration) into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of BMS-817399 relative to the agonist-only control. Plot the percent inhibition against the log concentration of BMS-817399 to determine the IC50.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of BMS-817399 for CCR1.
Materials:
-
Membranes from CCR1-expressing cells (e.g., THP-1 or HEK293-CCR1)
-
BMS-817399
-
Radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
GF/B filter plates
-
Scintillation fluid and counter
Methodology:
-
Assay Setup: In a 96-well plate, add the binding buffer, a serial dilution of BMS-817399, and the radiolabeled ligand at a concentration close to its Kd.
-
Membrane Addition: Add the cell membranes containing CCR1 to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach binding equilibrium.
-
Filtration: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percent specific binding against the log concentration of BMS-817399 to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of BMS-817399.
Caption: Workflow for optimizing BMS-817399 concentration in in-vitro assays.
Caption: Troubleshooting decision tree for CCR1 antagonist experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
Technical Support Center: Troubleshooting BMS-394136 Delivery in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the selective Kv1.5 potassium channel inhibitor, BMS-394136, in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapidly activating delayed rectifier potassium current (IKur). This current plays a crucial role in the repolarization of the atrial action potential. By selectively blocking Kv1.5 channels, which are predominantly expressed in the atria compared to the ventricles, this compound prolongs the atrial effective refractory period (AERP) and action potential duration (APD), making it a potential therapeutic agent for atrial fibrillation.
Q2: Which animal models are suitable for studying the in vivo efficacy of this compound?
A2: Preclinical studies have successfully utilized anesthetized beagle dogs and rabbits to evaluate the electrophysiological and hemodynamic effects of this compound. Canine models are particularly relevant for cardiovascular research, including studies on atrial fibrillation, due to physiological similarities to humans.
Q3: What is a recommended intravenous dosage range for this compound in canine models?
A3: In studies with anesthetized beagle dogs, this compound has been administered intravenously at incremental doses of 0.3, 1, 3, and 10 mg/kg. These doses have been shown to produce a dose-dependent prolongation of the atrial effective refractory period (AERP).
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Challenges
Poor aqueous solubility is a common hurdle for many small molecule inhibitors like this compound, potentially leading to precipitation, inaccurate dosing, and reduced bioavailability.
-
Symptom: The formulated solution of this compound appears cloudy, contains visible precipitate, or the compound crashes out of solution upon preparation or during administration.
-
Potential Cause: The chosen vehicle is inadequate for solubilizing this compound at the desired concentration.
-
Troubleshooting Steps:
-
Vehicle Selection: For intravenous administration of poorly soluble compounds in canine models, a solution of 25% aqueous hydroxypropyl-β-cyclodextrin has been used for another Kv1.5 inhibitor, MK-0448, and represents a viable starting point for this compound formulation. Cyclodextrins are known to form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.
-
Co-solvents: A co-solvent system may also be considered. For instance, a novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been successfully used for intravenous administration of poorly soluble cardiovascular drug candidates in rats. However, its suitability in dogs would require validation.
-
pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle might improve solubility, but care must be taken to ensure the final formulation is physiologically compatible and does not cause irritation at the injection site.
-
Sonication: Gentle sonication can aid in the dissolution of the compound. However, be cautious of potential degradation due to excessive heat.
-
Preparation on the Day of Use: To minimize the risk of precipitation over time, it is recommended to prepare the formulation fresh on the day of the experiment.
-
Issue 2: Variability in Experimental Results
Inconsistent or highly variable data between animals can obscure the true effect of the compound.
-
Symptom: High standard deviations in measured parameters (e.g., AERP, APD) across the study group.
-
Potential Causes:
-
Inconsistent formulation and dosing.
-
Physiological variability among animals.
-
Issues with the experimental model.
-
-
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing. For solutions, ensure the compound is fully dissolved.
-
Precise Dosing: Use calibrated equipment for dose administration and ensure the full dose is delivered. For intravenous infusions, a constant infusion rate is critical.
-
Standardize Animal Conditions: Factors such as age, weight, and health status of the animals should be as uniform as possible. Standardize the anesthetic regimen and maintain consistent physiological monitoring throughout the experiment.
-
Acclimatization: Allow sufficient time for animals to acclimatize to the experimental setup to minimize stress-related physiological changes.
-
Data Presentation
Table 1: Dose-Dependent Effect of Intravenous this compound on Atrial Effective Refractory Period (AERP) in Anesthetized Beagle Dogs
| Dose (mg/kg) | Change in AERP (ms) |
| 0.3 | 1 ± 1 |
| 1.0 | 9 ± 4 |
| 3.0 | 14 ± 3 |
| 10.0 | 25 ± 6* |
*p<0.05 compared to baseline. Data presented as mean ± standard deviation.
Table 2: Dose-Dependent Effect of this compound on Atrial Action Potential Duration (APD) in Beagle Dogs (in vitro)
| Concentration (µM) | Effect on APD |
| 0.3 | Dose-dependent increase |
| 1.0 | Dose-dependent increase |
| 3.0 | Dose-dependent increase |
| 10.0 | Dose-dependent increase |
Experimental Protocols
Protocol 1: In Vivo Electrophysiology Study in Anesthetized Beagle Dogs
-
Animal Model: Male beagle dogs (7–14 kg).
-
Anesthesia: Anesthetize with α-chloralose.
-
Surgical Preparation: Insert multi-electrode catheters into the right atrium and left ventricle for measuring AERP and ventricular effective refractory period (VERP).
-
Drug Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 25% aqueous hydroxypropyl-β-cyclodextrin). The final concentration should be calculated based on the desired dose and the animal's body weight.
-
Drug Administration: Infuse this compound intravenously at incremental doses of 0.3, 1, 3, and 10 mg/kg.
-
Data Acquisition: Continuously record electrocardiogram (ECG) and mean arterial pressure (MAP). Measure AERP and VERP at baseline and after each dose.
-
Data Analysis: Analyze the changes in AERP, VERP, PR interval, QRS duration, and QT interval.
Mandatory Visualization
Caption: Mechanism of action of this compound on the Kv1.5 channel.
Technical Support Center: BMS-394136 and Ventricular Electrophysiology
Welcome to the Technical Support Center for researchers utilizing BMS-394136. This resource is designed to provide targeted guidance on the electrophysiological effects of this compound, with a specific focus on its interaction with ventricular myocardium. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct their experiments effectively and interpret their findings accurately.
This compound is a potent and selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel.[1] This current plays a significant role in the repolarization of the atrial action potential. Due to the primary expression of Kv1.5 channels in the atria, this compound is characterized by its atrial-selective electrophysiological effects.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in cardiac electrophysiology studies.
Q1: What is the primary mechanism of action of this compound on cardiac tissue?
A1: this compound is a selective inhibitor of the IKur current, which is carried by Kv1.5 potassium channels.[1] These channels are predominantly expressed in the atria of the heart. By blocking IKur, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes. This atrial-selective action is the basis for its investigation as a potential antiarrhythmic agent for atrial fibrillation.
Q2: Does this compound have a direct effect on ventricular electrophysiology?
A2: Preclinical studies indicate that this compound has minimal to no direct effect on ventricular electrophysiology at therapeutic concentrations.[1] Specifically, it has been shown to not significantly affect the ventricular effective refractory period (VERP).[1] This is attributed to the low expression of Kv1.5 channels in ventricular tissue compared to the atria.
Q3: I am observing a change in the ventricular action potential or QT interval in my experiment after applying this compound. What could be the cause?
A3: While direct effects are not expected, several factors could contribute to observed changes in ventricular parameters:
-
High Concentrations: At concentrations significantly exceeding the IC50 for IKur inhibition, off-target effects on other ventricular ion channels cannot be entirely ruled out. It is crucial to use a well-defined concentration range.
-
Experimental Model: The species and type of experimental preparation can influence the results. For instance, a slight prolongation of the corrected QT interval was noted in rabbits at a high dose (10 mg/kg), but not in dogs. This highlights potential species-specific differences in ion channel expression or drug metabolism.
-
Indirect Effects: In whole-heart or in vivo preparations, changes in atrial electrophysiology can sometimes indirectly influence ventricular function.
-
Experimental Artifacts: It is important to rule out any experimental artifacts, such as changes in temperature, perfusion rate, or solution composition. Please refer to the Troubleshooting Guide for more details.
Q4: How can I confirm the atrial selectivity of this compound in my experimental setup?
A4: To experimentally verify the atrial-selective action of this compound, we recommend a paired experimental design. This involves simultaneously or sequentially recording electrophysiological parameters from both atrial and ventricular tissues from the same animal or preparation. A significant effect on atrial APD and ERP, with a lack of a corresponding effect on ventricular APD and ERP at the same drug concentration, would confirm its atrial selectivity.
Troubleshooting Guide
This guide provides practical advice for addressing specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpected prolongation of ventricular action potential duration (APD) or QT interval. | 1. Compound concentration too high: Off-target effects may occur at supra-therapeutic concentrations. 2. Species-specific effects: Some animal models may exhibit a different sensitivity profile. 3. Experimental conditions: Changes in temperature, pH, or ionic concentrations in the perfusion solution can alter ion channel function. | 1. Perform a dose-response curve: Determine the concentration at which the effect is observed and compare it to the known IC50 for IKur. 2. Consult literature for species differences: Be aware of the known electrophysiological characteristics of your chosen animal model. 3. Ensure stable experimental conditions: Monitor and control temperature, pH, and solution composition throughout the experiment. Use appropriate vehicle controls. |
| Inconsistent results between experiments. | 1. Variability in tissue preparation: Differences in the dissection or health of the cardiac tissue. 2. Instability of the compound: Degradation of this compound in the experimental solution. 3. Inconsistent recording parameters: Variations in stimulation protocols or data acquisition settings. | 1. Standardize tissue preparation methods: Follow a consistent protocol for isolating and preparing atrial and ventricular tissues. 2. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment and protect from light if necessary. 3. Use consistent recording protocols: Apply the same stimulation frequencies, pulse durations, and data analysis methods across all experiments. |
| No effect observed in atrial tissue. | 1. Incorrect drug concentration: The concentration of this compound may be too low. 2. Poor tissue viability: The atrial tissue may be unhealthy, leading to a diminished response. 3. Inappropriate experimental model: The expression or function of IKur may be low in the chosen model. | 1. Verify drug concentration: Confirm the calculations and preparation of your stock and working solutions. 2. Assess tissue health: Ensure proper oxygenation and perfusion of the tissue preparation. 3. Validate the model: Confirm the presence and functional contribution of IKur in your specific atrial preparation using a known IKur blocker or through molecular techniques. |
Data Presentation
The following tables summarize the reported electrophysiological effects of this compound from preclinical studies.
Table 1: In Vivo Electrophysiological Effects of this compound
| Species | Dose (mg/kg) | Change in Atrial ERP (AERP) | Change in Ventricular ERP (VERP) | Change in QTcf Interval |
| Beagle Dog | 0.3 | +1 ± 1 ms | No Change | No Change |
| 1.0 | +9 ± 4 ms | No Change | No Change | |
| 3.0 | +14 ± 3 ms | No Change | No Change | |
| 10.0 | +25 ± 6 ms | No Change | No Change | |
| Rabbit | 0.3 | +5 ± 3 ms | No Change | Not Reported |
| 1.0 | +17 ± 2 ms | No Change | Not Reported | |
| 3.0 | +20 ± 2 ms | No Change | Not Reported | |
| 10.0 | +34 ± 2 ms | No Change | +11 ± 3 ms |
*p<0.05 compared to baseline
Table 2: In Vitro Effects of this compound on Action Potential Duration (APD)
| Species | Tissue | Concentration (µM) | Change in APD50 |
| Rabbit | Atrium | 0.3 - 10 | Dose-dependent increase (from 13±4 to 36±5 ms) |
| Beagle Dog | Atrium | 0.3 - 10 | Dose-dependent increase (from 98±41 to 109±38 ms) |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the electrophysiological impact of this compound.
Protocol 1: In Vitro Assessment of Atrial and Ventricular Action Potentials
-
Tissue Preparation:
-
Isolate hearts from the desired species (e.g., rabbit, guinea pig).
-
Dissect atrial and ventricular muscle preparations (e.g., trabeculae, papillary muscles) in cold, oxygenated Tyrode's solution.
-
Mount the tissues in a perfusion chamber maintained at 37°C and continuously superfused with oxygenated Tyrode's solution.
-
-
Electrophysiological Recording:
-
Impale the tissue with a sharp glass microelectrode filled with 3 M KCl to record intracellular action potentials.
-
Pace the tissue at a constant cycle length (e.g., 1 Hz) using platinum electrodes.
-
Record baseline action potentials for a stabilization period of at least 30 minutes.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the Tyrode's solution at the desired final concentrations. Ensure the final solvent concentration is minimal (e.g., <0.1%) and does not affect the action potential.
-
Perfuse the tissue with the drug-containing solution for a sufficient duration to reach steady-state effects (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and action potential amplitude.
-
Compare the parameters before and after drug application in both atrial and ventricular preparations.
-
Protocol 2: In Vivo Electrophysiological Assessment in Anesthetized Animals
-
Animal Preparation:
-
Anesthetize the animal (e.g., beagle dog, rabbit) with an appropriate anesthetic regimen.
-
Insert multi-electrode catheters into the right atrium and left ventricle via a suitable artery or vein for recording and stimulation.
-
-
Electrophysiological Measurements:
-
Record baseline atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation (e.g., S1-S2 protocol).
-
Continuously record electrocardiogram (ECG) to measure PR, QRS, and QT intervals.
-
-
Drug Administration:
-
Administer this compound intravenously as a bolus or infusion at increasing doses.
-
Allow for a sufficient equilibration period after each dose before repeating the electrophysiological measurements.
-
-
Data Analysis:
-
Analyze the changes in AERP, VERP, and ECG intervals from baseline at each dose of this compound.
-
Correct the QT interval for heart rate using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula).
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the action of this compound.
Caption: Mechanism of atrial-selective action of this compound.
Caption: Experimental workflow for verifying atrial selectivity.
References
BMS-394136 and potential interactions with other compounds
Welcome to the technical support center for BMS-394136. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapidly activating delayed rectifier potassium current (IKur).[1] The IKur current plays a significant role in the repolarization of the atrial action potential. By selectively blocking this channel, this compound prolongs the atrial effective refractory period (AERP) and the action potential duration (APD) in the atria, with minimal effect on the ventricular effective refractory period (VERP).[1][2] This atrial-selective electrophysiological effect makes it a compound of interest for research into atrial fibrillation.[2]
Q2: What is the IC50 of this compound?
This compound has an IC50 of 0.05 µM for the Kv1.5 channel.[1]
Q3: Are there any known interactions of this compound with other compounds?
Currently, there is limited publicly available information specifically detailing the drug-drug interaction profile of this compound. However, as a compound that modulates cardiac ion channels, there are several potential interactions that researchers should consider:
-
Other Antiarrhythmic Agents: Co-administration with other antiarrhythmic drugs could lead to synergistic or antagonistic effects on cardiac electrophysiology. Caution is advised when combining this compound with other agents that affect ion channels (e.g., sodium, calcium, or other potassium channel blockers), as this could potentiate proarrhythmic effects.
-
Compounds Affecting Cytochrome P450 (CYP) Enzymes: The metabolic pathway of this compound has not been extensively described in the available literature. Many cardiovascular drugs are metabolized by CYP enzymes.[3] If this compound is a substrate, inhibitor, or inducer of CYP enzymes, there is a potential for interactions with other compounds that share these pathways. Researchers should consider performing in vitro metabolism studies to assess this potential.
-
QT-Prolonging Agents: Although this compound is reported to have minimal effects on ventricular repolarization, combining it with other drugs known to prolong the QT interval should be done with caution and careful monitoring.
Q4: How does acute atrial ischemia affect the activity of this compound?
Studies in canine models have shown that acute atrial ischemia appears to significantly enhance the efficacy of this compound in prolonging AERP and APD.[4] This suggests that the compound's activity may be more pronounced in ischemic or stressed atrial tissue.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Variability in experimental results | Inconsistent drug concentration, degradation of the compound. | Ensure accurate preparation of stock solutions and fresh dilutions for each experiment. Store the compound as recommended by the supplier. |
| Cell line or tissue model differences. | Characterize the expression of Kv1.5 in your specific experimental model. Results may vary between different cell lines or animal models. | |
| Unexpected off-target effects | Interaction with other ion channels at higher concentrations. | Perform dose-response curves to determine the optimal concentration range for selective Kv1.5 inhibition. Consider screening against a panel of other cardiac ion channels to confirm selectivity in your system. |
| Contamination of reagents. | Use high-purity reagents and sterile techniques to avoid contamination that could affect cellular electrophysiology. | |
| Difficulty replicating in vivo effects in an in vitro model | Absence of metabolic activation or other systemic factors. | Consider that the in vivo environment, including metabolic processes and the presence of other signaling molecules, can influence drug activity. In vitro to in vivo correlation may not always be direct. |
| Ischemic conditions in vivo enhancing drug effect. | If your research is related to atrial ischemia, consider mimicking ischemic conditions in your in vitro setup (e.g., hypoxia, low glucose) to better reflect the in vivo state.[4] |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Electrophysiological Effects of this compound
| Parameter | Species | Model | Concentration/Dose | Effect | Reference |
| IC50 | - | Kv1.5 Channel | 0.05 µM | Inhibition of IKur | [1] |
| AERP Prolongation | Beagle | In vivo | 0.3 - 10 mg/kg | Dose-dependent increase | [2] |
| AERP Prolongation | Rabbit | In vivo | 0.3 - 10 mg/kg | Dose-dependent increase | [2] |
| VERP | Beagle, Rabbit | In vivo | Up to 10 mg/kg | No significant change | [2] |
| APD50 Prolongation | Rabbit | In vitro | 0.3 - 10 µM | Dose-dependent increase | [2] |
| APD50 Prolongation | Beagle | In vitro | 0.3 - 10 µM | Dose-dependent increase | [2] |
| APD50 Prolongation (Ischemic) | Beagle | In vitro | 0.3 - 10 µM | Enhanced dose-dependent increase | [4] |
Experimental Protocols
Protocol 1: In Vivo Electrophysiology in Anesthetized Dogs
This protocol is a summary of the methodology described in studies investigating the in vivo effects of this compound.[2][4]
-
Animal Model: Anesthetized beagle dogs.
-
Anesthesia: α-chloralose is commonly used.
-
Surgical Preparation: Perform a median sternotomy to access the heart. Place multi-electrode catheters in the right atrium and left ventricle for recording and stimulation to measure AERP and VERP.
-
Drug Administration: Infuse this compound intravenously at incremental doses (e.g., 0.3, 1, 3, and 10 mg/kg).
-
Data Acquisition: Continuously record electrocardiogram (ECG) and mean arterial pressure (MAP). Measure AERP and VERP at baseline and after each dose.
-
Ischemia Model (Optional): To study the effects during ischemia, ligate the right intermediate atrial artery. Infuse this compound or vehicle prior to and during the initial phase of ischemia.
Protocol 2: In Vitro Action Potential Duration (APD) Measurement
This protocol is based on standard microelectrode techniques used to assess the effect of this compound on atrial tissue.[2][4]
-
Tissue Preparation: Isolate right atrial tissue from the animal model (e.g., rabbit or dog).
-
Experimental Setup: Place the atrial tissue in a perfusion chamber and superfuse with an appropriate physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 / 5% CO2 at a constant temperature.
-
Microelectrode Recording: Impale the atrial muscle cells with a glass microelectrode filled with KCl to record intracellular action potentials.
-
Drug Application: After obtaining stable baseline recordings, perfuse the tissue with increasing concentrations of this compound (e.g., 0.3, 1, 3, and 10 µM).
-
Data Analysis: Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) at baseline and in the presence of the compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Potential interaction pathways for Kv1.5 inhibitors.
References
- 1. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of propofol with voltage-gated human Kv1.5 channel through specific amino acids within the pore region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of antiarrhythmics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Unwanted drug interaction between anti-arrhythmic drugs and drugs used for heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Electrophysiology Equipment for BMS-394136 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrophysiology equipment for studies involving BMS-394136, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the IKur current in the atria.[1] By blocking this channel, this compound prolongs the atrial action potential duration (APD) and the effective refractory period (ERP) in a dose-dependent manner.[1] This atrial-selective action makes it a compound of interest for the research of atrial fibrillation.[2]
Q2: What are the expected electrophysiological effects of this compound on atrial myocytes?
A2: Application of this compound to atrial myocytes is expected to cause a dose-dependent increase in the action potential duration (APD) and the effective refractory period (ERP).[1] It is important to note that this compound has been shown to have minimal effect on the ventricular effective refractory period (VERP).[1]
Q3: What are the key considerations for preparing this compound solutions for electrophysiology experiments?
A3: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the final desired concentration in the extracellular recording solution. It is crucial to determine the final concentration of the vehicle and to run appropriate vehicle controls to ensure that the observed effects are due to this compound and not the solvent. The stability of the compound in the experimental solution and under recording conditions should also be considered.
Q4: How can I minimize noise in my patch-clamp recordings when studying this compound?
A4: Minimizing noise is critical for high-quality recordings. Key steps include ensuring a proper gigaseal (>1 GΩ), using a Faraday cage to shield against electrical interference, and ensuring all equipment is properly grounded. Additionally, filtering both intracellular and extracellular solutions can help reduce noise from particulate matter.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during electrophysiological recordings with this compound.
| Problem | Possible Cause | Solution |
| Unstable IKur current recording (rundown) | Dialysis of essential intracellular components. | Include Mg-ATP and GTP in the intracellular solution to support cellular metabolism.[5] Consider using the perforated patch-clamp technique to minimize dialysis.[5] |
| Instability of the patch seal. | Ensure optimal pipette resistance (typically 2-5 MΩ for whole-cell recordings) and fire-polish the pipette tip to create a smooth surface for sealing. Monitor seal resistance throughout the experiment. | |
| High variability in this compound IC50 values between experiments | Inconsistent drug concentration at the cell. | Ensure complete and rapid solution exchange around the patched cell. Verify the stability of this compound in your recording solution over the time course of the experiment. |
| Temperature fluctuations. | Maintain a constant and physiological temperature (e.g., 35-37°C) as ion channel kinetics are temperature-dependent. Use a temperature controller for the recording chamber. | |
| Cell health and passage number. | Use cells at a consistent and low passage number. Ensure cells are healthy and exhibit stable baseline currents before drug application. | |
| No observable effect of this compound | Incorrect drug concentration or degradation. | Prepare fresh drug solutions for each experiment. Verify the final concentration and the integrity of the compound. |
| Low expression of Kv1.5 channels in the cell type used. | Confirm the expression of Kv1.5 channels in your cell line or primary cells using techniques like qPCR or immunocytochemistry. | |
| Incomplete washout of a previously used compound. | Ensure a thorough washout period with the control extracellular solution between applications of different compounds. | |
| Vehicle (e.g., DMSO) shows an effect on IKur | Vehicle concentration is too high. | Keep the final concentration of the vehicle as low as possible (typically ≤0.1%). |
| Vehicle itself modulates ion channel activity. | Perform a vehicle control experiment by applying the extracellular solution with the same concentration of the vehicle used for this compound and observe any effects on the baseline current. Subtract any vehicle-induced current changes from the this compound effect. |
Data Presentation
Table 1: Summary of Reported Electrophysiological Effects of this compound
| Parameter | Species/Cell Type | Concentration/Dose | Effect |
| IC50 on IKur | Not specified | 0.05 µM | Potent inhibition of Kv1.5[1] |
| Atrial APD | Not specified | Dose-dependent | Prolongation[1] |
| Atrial ERP | Not specified | Dose-dependent | Prolongation[1] |
| Ventricular ERP | Not specified | Not specified | No effect[1] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Inhibition of IKur
This protocol is a general guideline and may require optimization for specific cell lines (e.g., HEK293 or CHO cells stably expressing human Kv1.5) or primary atrial cardiomyocytes.
1. Cell Preparation:
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment.
-
Use cells at a low passage number and ensure they are healthy and not confluent.
2. Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 MgATP, 0.1 GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in the extracellular solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Obtain a gigaseal (>1 GΩ) on a single, healthy cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit IKur by applying depolarizing voltage steps (e.g., to +40 mV for 300 ms) from the holding potential.
-
Establish a stable baseline recording of IKur in the control extracellular solution.
-
Perfuse the recording chamber with the this compound working solutions in increasing concentrations, allowing the current to reach a steady-state at each concentration.
-
Perform a washout with the control solution to assess the reversibility of the block.
4. Data Analysis:
-
Measure the peak outward current at the end of the depolarizing pulse.
-
Calculate the percentage of current inhibition for each concentration of this compound relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound effects on IKur.
Caption: Simplified signaling pathway of Kv1.5 (IKur) and its inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of BMS-394136 and Other Kv1.5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier current (IKur), is a key regulator of atrial action potential duration. Its atrial-specific expression in humans makes it an attractive therapeutic target for the treatment of atrial fibrillation (AF), with the potential to avoid proarrhythmic ventricular effects. This guide provides a comparative analysis of the efficacy of BMS-394136, a potent Kv1.5 inhibitor, against other notable Kv1.5 inhibitors, supported by available preclinical data.
Quantitative Comparison of Kv1.5 Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selective Kv1.5 inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) against the Kv1.5 channel.
| Compound | IC50 for Kv1.5 | Other Ion Channel Activity | Key Efficacy Observations |
| This compound | 0.05 µM (50 nM) [1][2] | Highly selective over hERG, sodium, and L-type calcium ion channels.[2] | Dose-dependently prolongs atrial effective refractory period (AERP) and action potential duration (APD) without affecting the ventricular effective refractory period (VERP).[1] |
| MK-0448 | 8.6 nM (recombinant hKv1.5)[3][4][5], 10.8 nM (human atrial myocytes)[4][5] | Moderate inhibition of IKs at higher concentrations (IC50 = 0.79 µM).[4] | Prolongs atrial refractory period without affecting ventricular refractory period in animal models.[4] |
| AVE0118 | 1.1 µM[6], 5.6 µM[7], 6.9 µM[8][9] | Also blocks Ito and IK,ACh in a similar concentration range.[8] | Prolongs atrial refractoriness.[7] |
| Vernakalant (B1244702) | IC50 = 13.35 µM (wild-type Kv1.5)[10][11] | Mixed ion channel blocker, also affecting sodium channels. | Prolongs atrial ERP with minimal effects on ventricles.[12] |
| DPO-1 | 0.31 µM, 0.78 µM[13] | Selective for IKur over Ito, IK1, IKr, and IKs. | Increases action potential duration in atrial but not ventricular myocytes. |
Electrophysiological Effects: In Vivo and In Vitro Data
This compound
-
In Vivo (Anesthetized Dogs and Rabbits): this compound dose-dependently prolonged the Atrial Effective Refractory Period (AERP) without affecting the Ventricular Effective Refractory Period (VERP). In dogs, AERP was prolonged by up to 25±6 ms (B15284909) at a 10 mg/kg dose. In rabbits, AERP was prolonged by up to 34±2 ms at the same dose.
-
In Vitro (Isolated Rabbit and Beagle Atrial Myocytes): this compound dose-dependently increased the Action Potential Duration (APD) at 30%, 50%, and 90% repolarization.
Other Kv1.5 Inhibitors
-
MK-0448: In anesthetized dogs, MK-0448 demonstrated a significant prolongation of the atrial refractory period compared to vehicle controls, with no effect on the ventricular refractory period.[4]
-
AVE0118: In pigs, AVE0118 dose-dependently prolonged the atrial ERP with no apparent effect on ventricular repolarization.[7]
-
Vernakalant: In humans, vernakalant infusion dose-dependently prolongs atrial ERP but has no significant effect on ventricular ERP.[12]
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of Kv1.5 inhibitors.
In Vitro Kv1.5 Inhibition Assay (Whole-Cell Patch Clamp)
-
Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Kv1.5 channel (hKv1.5) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution (e.g., containing KCl, MgCl2, HEPES, EGTA, and ATP).
-
The external solution typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.
-
Cells are held at a holding potential of -80 mV.
-
Kv1.5 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 300 ms).
-
-
Drug Application:
-
A baseline recording of the Kv1.5 current is established.
-
The cells are then perfused with the external solution containing various concentrations of the test compound (e.g., this compound).
-
The steady-state block of the Kv1.5 current is measured at each concentration.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value.
-
In Vivo Measurement of Atrial and Ventricular Effective Refractory Periods (Canine Model)
-
Animal Preparation:
-
Beagle dogs are anesthetized (e.g., with sodium pentobarbital).
-
Quadripolar electrode catheters are inserted via the femoral vein and positioned in the right atrium and right ventricle for stimulation and recording.
-
-
Electrophysiological Measurements:
-
Programmed electrical stimulation is used to determine the AERP and VERP.
-
A basic drive train of stimuli (S1) is delivered at a fixed cycle length (e.g., 400 ms).
-
A premature stimulus (S2) is introduced after the last S1, with progressively shorter coupling intervals.
-
The effective refractory period is defined as the longest S1-S2 interval that fails to elicit a propagated response.
-
-
Drug Administration:
-
Baseline AERP and VERP are measured.
-
The test compound is administered intravenously, either as a bolus injection or a continuous infusion.
-
AERP and VERP are remeasured at various time points after drug administration.
-
-
Data Analysis:
-
The changes in AERP and VERP from baseline are calculated and compared between different dose groups and control (vehicle) groups.
-
Measurement of Action Potential Duration (Isolated Atrial Myocytes)
-
Myocyte Isolation: Single atrial myocytes are enzymatically isolated from animal or human atrial tissue.
-
Electrophysiological Recording:
-
Action potentials are recorded using the whole-cell or perforated patch-clamp technique in current-clamp mode.
-
Myocytes are superfused with a physiological salt solution.
-
Action potentials are elicited by brief suprathreshold current injections (e.g., 1-2 ms).
-
-
Drug Application:
-
Baseline action potentials are recorded.
-
The myocyte is then superfused with a solution containing the test compound.
-
Action potentials are recorded again after a steady-state drug effect is reached.
-
-
Data Analysis:
-
The action potential duration is measured at 30%, 50%, and 90% of repolarization (APD30, APD50, and APD90).
-
The percentage change in APD from baseline is calculated.
-
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Kv1.5 Inhibition
Caption: Inhibition of the Kv1.5 channel by this compound reduces potassium efflux, prolonging the atrial action potential duration and thereby reducing susceptibility to atrial fibrillation.
Experimental Workflow for Efficacy Testing
Caption: A typical workflow for evaluating the efficacy of a Kv1.5 inhibitor, starting with in vitro potency determination followed by in vivo electrophysiological studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AVE-0118 | Kv1.5 inhibitor | Probechem Biochemicals [probechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Vernakalant Hydrochloride|748810-28-8|MOLNOVA [molnova.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-394136 and Vernakalant for Atrial Fibrillation
In the landscape of pharmacological interventions for atrial fibrillation (AF), vernakalant (B1244702) has emerged as a clinically evaluated option for acute cardioversion, while BMS-394136 represents a more nascent, preclinical compound. This guide provides a detailed comparison of their known attributes, drawing from available experimental and clinical data to inform researchers, scientists, and drug development professionals. Due to the differing stages of development, this comparison will focus on the mechanism of action and preclinical data for both compounds, with a comprehensive overview of the clinical performance of vernakalant.
Mechanism of Action and Preclinical Profile
Both this compound and vernakalant target ion channels involved in the cardiac action potential, but their selectivity profiles differ, leading to distinct electrophysiological effects.
This compound is characterized as a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria. This atrial-selective action is intended to prolong the atrial action potential duration (APD) and effective refractory period (AERP) without significantly affecting ventricular electrophysiology, thereby reducing the risk of ventricular proarrhythmias.[1][2]
Vernakalant , on the other hand, is a multi-channel blocker with a more complex mechanism of action that contributes to its efficacy in converting AF to sinus rhythm. It exhibits a degree of atrial selectivity by targeting several ion channels that are more prominent in the atria.[3][4][5][6][7] Its primary targets include:
-
Potassium Channels: Vernakalant blocks the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IK,ACh), both of which are key to atrial repolarization.[4][5][6] It also inhibits the transient outward potassium current (Ito).[3][4][6][7] Its effect on the rapid delayed rectifier potassium current (IKr or hERG), a key player in ventricular repolarization, is minimal, which is thought to contribute to its favorable ventricular safety profile.[3][4][5][6]
-
Sodium Channels: Vernakalant blocks atrial sodium channels in a frequency- and voltage-dependent manner, meaning its effect is more pronounced at higher heart rates, such as those seen during atrial fibrillation.[3][4][6][7]
The following diagram illustrates the ion channel targets of both compounds.
Caption: Ion channel targets of this compound and vernakalant.
Preclinical Electrophysiological Data
Preclinical studies provide a quantitative basis for the atrial-selective effects of both drugs.
| Parameter | This compound | Vernakalant |
| Species | Beagle Dogs, Rabbits | Rabbits |
| Atrial Effective Refractory Period (AERP) | Dose-dependent prolongation. In dogs: 1±1 ms (B15284909) at 0.3 mg/kg to 25±6 ms at 10 mg/kg. In rabbits: 5±3 ms at 0.3 mg/kg to 34±2 ms at 10 mg/kg.[2] | Increased by 16 ms with acetylcholine/isoproterenol.[8] |
| Ventricular Effective Refractory Period (VERP) | No significant change.[1][2] | No significant effect.[4][5] |
| Atrial Action Potential Duration (APD) | Dose-dependent prolongation of APD50 in both species.[2] | Increased by 8 ms with acetylcholine/isoproterenol.[8] |
Clinical Performance of Vernakalant
Vernakalant has undergone extensive clinical evaluation for the rapid conversion of recent-onset AF.
Efficacy
Clinical trials have consistently demonstrated the efficacy of intravenous vernakalant in rapidly converting recent-onset AF to sinus rhythm.
| Clinical Trial | N (Vernakalant) | Comparator | Conversion Rate (within 90 mins) | Median Time to Conversion |
| ACT I [9][10] | 145 | Placebo (N=75) | 51.7% vs 4.0% (p<0.001) | 11 minutes |
| AVRO [11] | - | Amiodarone | Significantly higher conversion rate than amiodarone. | 11 minutes |
| Head-to-head vs. Flecainide [11] | - | Flecainide | More effective than flecainide. | 10 minutes vs 163 minutes (p=0.001)[12] |
| Head-to-head vs. Propafenone [11] | - | Propafenone | Higher efficacy than propafenone. | 9 minutes vs 166 minutes (p=0.001)[12] |
| RAFF4 [13] | 178 | Procainamide (B1213733) (N=172) | 62.4% vs 48.3% | - |
Safety Profile
The safety profile of vernakalant is well-characterized from clinical trials.
| Adverse Event | Incidence in Vernakalant-treated Patients |
| Common (transient) | |
| Dysgeusia (taste disturbance) | ~18-19%[5][9] |
| Sneezing | ~13%[5][9] |
| Paresthesia | ~7%[5] |
| Nausea | ~7%[5] |
| Serious | |
| Hypotension | 1.0%[5] |
| Bradycardia | - |
| Complete AV block | - |
| Cardiogenic shock | Rare[5][9] |
Vernakalant is contraindicated in patients with severe aortic stenosis, recent acute coronary syndrome, and advanced heart failure.[11][14]
Experimental Protocols
Preclinical Evaluation of this compound in Anesthetized Dogs and Rabbits
-
Objective: To assess the in vivo and in vitro electrophysiologic and hemodynamic effects of this compound.
-
Animal Models: Anesthetized beagle dogs and rabbits.[2]
-
Methodology:
-
Anesthesia was induced and maintained.
-
Multi-electrode catheters were placed in the right atrium and left ventricle to measure AERP and VERP.
-
This compound was administered intravenously at incremental doses (0.3, 1, 3, and 10 mg/kg).
-
ECG and mean arterial pressure were continuously monitored.
-
In vitro action potential duration (APD) was measured using standard microelectrode techniques on isolated atrial tissue.[2]
-
ACT I Clinical Trial of Vernakalant
The following diagram outlines the workflow of a typical pivotal clinical trial for vernakalant.
Caption: Workflow of the ACT I clinical trial for vernakalant.
Conclusion
This compound and vernakalant represent two distinct stages in the development of antiarrhythmic drugs for atrial fibrillation. This compound, as a selective IKur inhibitor, shows promise in preclinical models for its atrial-selective electrophysiological effects. Further research, including clinical trials, is necessary to establish its efficacy and safety in humans.
In contrast, vernakalant is a well-characterized, multi-channel blocking agent with proven clinical efficacy for the rapid cardioversion of recent-onset atrial fibrillation. Its relatively rapid onset of action and established safety profile make it a valuable therapeutic option in specific patient populations. The comparison between these two agents underscores the evolution of antiarrhythmic drug development, from selective single-channel blockers to multi-channel agents, each with its own set of therapeutic advantages and limitations. Future research will determine if the high selectivity of compounds like this compound can translate into a superior clinical risk-benefit profile.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Vernakalant - Wikipedia [en.wikipedia.org]
- 4. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 8. Comparison of vernakalant and ranolazine in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Vernakalant hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vernakalant for the Conversion of Atrial Fibrillation: The New Kid On the Block? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vernakalant beats procainamide in head-to-head for acute atrial fibrillation | springermedicine.com [springermedicine.com]
- 14. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BMS-394136 and Amiodarone in Atrial Fibrillation Research
In the landscape of antiarrhythmic drug development, the quest for atrial-selective therapies that minimize ventricular proarrhythmic risk remains a paramount objective. This guide provides a detailed, data-driven comparison of BMS-394136, a novel atrial-selective agent, and amiodarone (B1667116), a widely used but non-selective antiarrhythmic drug. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the electrophysiological properties and potential therapeutic profiles of these two compounds.
Mechanism of Action: A Tale of Two Strategies
Amiodarone's antiarrhythmic effects are broad, stemming from its ability to block multiple cardiac ion channels.[1][2][3] It is classified as a Class III antiarrhythmic due to its primary action of blocking potassium channels involved in cardiac repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).[1][2] However, it also exhibits effects characteristic of Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade) agents.[3][4] This multi-channel blockade contributes to its high efficacy but also to its extensive side-effect profile, including the risk of ventricular arrhythmias and off-target organ toxicity.[1][2]
In contrast, this compound represents a more targeted approach. It is a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), which is encoded by the Kv1.5 channel.[3][5] The IKur current is predominantly expressed in the atria of the human heart, with minimal presence in the ventricles.[5] This atrial-selective expression profile is the basis for the hypothesis that selective IKur inhibitors like this compound could provide effective atrial antiarrhythmic activity without the ventricular proarrhythmic effects associated with non-selective agents like amiodarone.[5]
Electrophysiological Effects: Preclinical Data Summary
While direct head-to-head clinical trials are unavailable, preclinical studies in canine and rabbit models provide valuable insights into the differential electrophysiological effects of this compound and the well-documented effects of amiodarone.
Table 1: Electrophysiological Effects on Atrial and Ventricular Parameters
| Parameter | This compound (Preclinical Data) | Amiodarone (Clinical & Preclinical Data) |
| Atrial ERP (AERP) | Dose-dependent prolongation.[1] | Prolongation.[1][2] |
| Ventricular ERP (VERP) | No significant change.[1][3] | Prolongation.[1][2] |
| Atrial APD | Dose-dependent prolongation.[1][6] | Prolongation.[1][2] |
| Ventricular APD | No significant change.[5] | Prolongation.[1][2] |
| QTc Interval | No significant change in dogs; slight increase at high doses in rabbits.[1] | Prolongation.[1] |
Quantitative Preclinical Data for this compound
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 2: In Vivo Effects of this compound on Atrial Effective Refractory Period (AERP)[1]
| Species | Dose (mg/kg, IV) | Change in AERP (ms) |
| Beagle Dog | 1.0 | +9 ± 4 |
| 3.0 | +14 ± 3 | |
| 10.0 | +25 ± 6 | |
| Rabbit | 0.3 | +5 ± 3 |
| 1.0 | +17 ± 2 | |
| 3.0 | +20 ± 2 | |
| 10.0 | +34 ± 2 | |
| p<0.05 vs. baseline |
Table 3: In Vitro Effects of this compound on Atrial Action Potential Duration (APD) in an Ischemic Canine Model[6]
| Parameter | Concentration (µM) | % Prolongation in Ischemic Tissue |
| APD30 | 10.0 | +46 ± 12 |
| APD50 | 0.3 | +20 ± 8 |
| 1.0 | +25 ± 6 | |
| 3.0 | +32 ± 7 | |
| 10.0 | +50 ± 15 | |
| p<0.05 vs. ischemic control |
Experimental Protocols
Key Experiment 1: In Vivo Electrophysiology of this compound in a Canine Model[1]
-
Objective: To assess the in vivo electrophysiological effects of this compound on atrial and ventricular refractoriness and cardiac intervals.
-
Animal Model: Male Beagle dogs (7-14 kg, n=5).
-
Anesthesia: α-chloralose.
-
Surgical Preparation: Multi-electrode catheters were inserted into the right atrium and left ventricle for measuring AERP and VERP.
-
Drug Administration: this compound was infused intravenously at incremental doses of 0.3, 1, 3, and 10 mg/kg.
-
Data Collection: AERP and VERP were measured at baseline and after each dose. ECG and mean arterial pressure were continuously recorded.
-
Endpoint: Change in AERP and VERP from baseline.
Key Experiment 2: In Vitro Action Potential Duration Measurement in an Ischemic Canine Model[6]
-
Objective: To evaluate the effect of this compound on atrial APD in the context of acute atrial ischemia.
-
Animal Model: Beagle dogs (9-14 kg, n=10).
-
Ischemia Induction: Acute right atrial ischemia was created by double ligation of the right intermediate atrial artery.
-
Drug Administration (In Vivo): this compound (10 mg/kg) or vehicle was infused 10 minutes before ligation and maintained for the first 20 minutes of ischemia.
-
Tissue Preparation: Right atrial tissues were removed after 3 hours of ischemia for in vitro studies.
-
In Vitro Protocol: Standard microelectrode techniques were used to measure APD at 30, 50, and 90 percent repolarization in a perfusion chamber. Tissues were exposed to increasing concentrations of this compound (0.3, 1.0, 3.0, and 10 µM).
-
Endpoint: Percentage prolongation of APD30, APD50, and APD90 compared to ischemic control tissue.
Safety and Tolerability Profile
Amiodarone is associated with a significant burden of adverse effects, both cardiac and non-cardiac. The prolongation of the ventricular refractory period can lead to Torsades de Pointes, a life-threatening ventricular arrhythmia.[1] Extracardiac toxicities, including pulmonary fibrosis, thyroid dysfunction, and liver injury, are also major concerns with long-term amiodarone therapy.[2]
The safety profile of this compound is not yet fully characterized in clinical settings. However, its atrial-selective mechanism of action is hypothesized to confer a significant safety advantage. By avoiding significant effects on ventricular repolarization, this compound is expected to have a lower risk of ventricular proarrhythmia.[1] Preclinical data showing a lack of effect on VERP and minimal impact on the QTc interval in canines support this hypothesis.[1] Further non-clinical and clinical safety studies are required to fully delineate the safety profile of this compound.
Conclusion
The comparison between this compound and amiodarone highlights a fundamental divergence in antiarrhythmic drug development strategies. Amiodarone's broad-spectrum, multi-channel blockade provides high efficacy at the cost of a complex safety profile. In contrast, this compound, with its selective inhibition of the atrial-specific IKur current, offers the potential for a more targeted and safer therapeutic approach for atrial fibrillation. The preclinical data for this compound are promising, demonstrating dose-dependent atrial-selective electrophysiological effects without significant ventricular involvement. While further clinical data are needed to confirm these findings in humans, the targeted mechanism of this compound represents a significant step towards developing safer and more effective treatments for atrial fibrillation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ahajournals.org [ahajournals.org]
Validating the Selectivity of BMS-394136 for the IKur Channel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-394136, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), with other alternative IKur channel blockers. The information presented is supported by experimental data to validate its selectivity and performance, aiding researchers in making informed decisions for their cardiovascular studies.
Executive Summary
This compound is a potent and selective inhibitor of the IKur channel, which is encoded by the KCNA5 gene and predominantly expressed in the atria. This atrial-selective expression makes the IKur channel an attractive target for the development of antiarrhythmic drugs for atrial fibrillation, with a potentially lower risk of ventricular proarrhythmic side effects. Experimental data demonstrates that this compound effectively prolongs the atrial action potential duration (APD) and effective refractory period (AERP) without significantly impacting ventricular electrophysiology. This guide compares the performance of this compound with other known IKur inhibitors, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Comparative Performance of IKur Inhibitors
The following table summarizes the in vitro potency of this compound and other selected IKur inhibitors against the IKur channel (Kv1.5) and other key cardiac ion channels to illustrate their selectivity profiles.
| Compound | IKur (Kv1.5) IC50 | hERG IC50 | Nav1.5 IC50 | Cav1.2 IC50 | Selectivity Notes |
| This compound | 0.05 µM | >30 µM | >30 µM | >30 µM | High selectivity for IKur over other key cardiac ion channels.[1] |
| AVE0118 | 6.9 µM | - | - | - | Also reported to block Ito and IK,ACh at similar concentrations. |
| XEN-D0103 | 25 nM | >12.5 µM | >12.5 µM | >12.5 µM | Over 500-fold selectivity for Kv1.5 over hERG, Nav1.5, and Cav1.2. |
| DPO-1 | 30 nM (Kd) | >10 µM | >10 µM | >10 µM | High affinity and selectivity for the IKur channel. |
| Vernakalant | - | - | - | - | A multi-ion channel blocker that also inhibits IKur. |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is compiled from various sources and should be considered for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of IKur channel blockers.
In Vitro Electrophysiology: Whole-Cell Patch Clamp for IKur Current (IKv1.5) Measurement
This protocol is used to measure the inhibitory effect of compounds on the IKur current in isolated atrial myocytes or cell lines stably expressing the Kv1.5 channel.
Cell Preparation:
-
Human atrial myocytes are enzymatically isolated from atrial appendages obtained during cardiac surgery.
-
Alternatively, HEK293 cells stably transfected with the human KCNA5 gene (encoding the Kv1.5 channel) are used.
Solutions:
-
External Solution (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): K-Aspartate 120, KCl 20, MgCl2 1, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Cells are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution.
-
Borosilicate glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and used for recording.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
To elicit the IKur current, depolarizing voltage steps are applied from -40 mV to +60 mV in 10 mV increments for 500 ms.
-
The peak outward current is measured at each voltage step.
-
After obtaining a stable baseline recording, the compound of interest (e.g., this compound) is added to the external solution at various concentrations.
-
The effect of the compound on the IKur current is measured, and the concentration-response curve is generated to determine the IC50 value.
Ex Vivo Electrophysiology: Atrial Action Potential Duration (APD) Measurement
This protocol is used to assess the effect of compounds on the action potential characteristics of intact atrial tissue.
Tissue Preparation:
-
Right or left atrial trabeculae are dissected from animal hearts (e.g., rabbit, dog) and mounted in a tissue bath.
-
The tissue is superfused with oxygenated Tyrode's solution at 37°C.
Recording Procedure:
-
The tissue is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Glass microelectrodes filled with 3 M KCl are used to impale atrial muscle cells and record intracellular action potentials.
-
Stable recordings of the resting membrane potential (RMP), action potential amplitude (APA), and action potential duration at 50% and 90% repolarization (APD50 and APD90) are obtained.
-
After a baseline recording, the compound is added to the superfusate at increasing concentrations.
-
Changes in APD are measured to determine the electrophysiological effect of the compound.
Signaling Pathway and Experimental Workflow
IKur (Kv1.5) Channel Regulation Pathway
The activity and surface expression of the Kv1.5 channel, which underlies the IKur current, are regulated by various signaling pathways. Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK) are two key kinases that can modulate Kv1.5 channel function.
Caption: Regulation of the IKur (Kv1.5) channel by PKC and AMPK signaling pathways.
Experimental Workflow for IKur Inhibitor Validation
The following diagram illustrates a typical workflow for validating the selectivity of a novel IKur inhibitor.
References
A Cross-Species Comparative Guide to the Electrophysiological Effects of BMS-394136
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of BMS-394136, a selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), across different species. The primary focus of this document is to present available preclinical data to aid in the evaluation of this compound for the potential treatment of atrial fibrillation (AF). The guide also includes a comparison with other selective IKur inhibitors to provide a broader context for its pharmacological profile.
Mechanism of Action: IKur Inhibition for Atrial Fibrillation
The ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, plays a crucial role in the repolarization of the atrial action potential.[1] Its expression is predominantly localized to the atria in species such as humans, dogs, and rabbits, making it an attractive therapeutic target for the development of atrial-selective antiarrhythmic drugs.[1] Inhibition of IKur is expected to prolong the atrial action potential duration (APD) and the effective refractory period (AERP), thereby disrupting the re-entrant circuits that sustain atrial fibrillation. This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which underlies the IKur current.[2][3]
Cross-Species Comparison of this compound Effects
Preclinical studies have evaluated the effects of this compound in both canine and rabbit models. These species are commonly used in cardiovascular research due to the translational relevance of their cardiac electrophysiology to humans.
In Vivo Electrophysiological Effects
A key study directly compared the in vivo effects of this compound on the atrial effective refractory period (AERP) in anesthetized beagle dogs and rabbits.
| Species | Dose (mg/kg) | Change in AERP (ms) |
| Beagle Dog | 0.3 | 1 ± 1 |
| 1.0 | 9 ± 4 | |
| 3.0 | 14 ± 3 | |
| 10.0 | 25 ± 6 | |
| Rabbit | 0.3 | 5 ± 3 |
| 1.0 | 17 ± 2 | |
| 3.0 | 20 ± 2 | |
| 10.0 | 34 ± 2 | |
| p<0.05. Data from Xing et al.[1] |
As shown in the table above, this compound dose-dependently prolonged the AERP in both species, with a more pronounced effect observed in rabbits at lower doses.[1] Importantly, the compound did not significantly affect the ventricular effective refractory period (VERP), PR, or QRS intervals in either species, highlighting its atrial-selective action.[1]
In Vitro Electrophysiological Effects
In vitro studies using standard microelectrode techniques on isolated atrial tissues further elucidated the effects of this compound on the action potential duration (APD).
| Species | Concentration (µM) | Change in Atrial APD50 (ms) |
| Beagle Dog | 0.3 - 10.0 | 98 ± 41 to 109 ± 38 |
| Rabbit | 0.3 - 10.0 | 13 ± 4 to 36 ± 5 |
| Data from Xing et al.[1] |
The in vitro data indicates a dose-dependent increase in atrial APD at 50% repolarization (APD50) in both beagle dogs and rabbits.[1]
Another study in a canine model of acute right atrial ischemia demonstrated that the efficacy of this compound in prolonging AERP and APD is significantly enhanced under ischemic conditions.[2]
Comparison with Alternative IKur Inhibitors
Several other selective IKur inhibitors have been investigated for the treatment of atrial fibrillation. While direct comparative studies with this compound are limited, data from a study in anesthetized pigs provides insights into the effects of other compounds in this class.
| Compound | Species | Key Findings |
| AVE 0118 | Pig | Prolonged left atrial ERP more than right atrial ERP; no change in QTc.[4] |
| S9947 | Pig | Prolonged left atrial ERP more than right atrial ERP; no change in QTc.[4] |
| S20951 | Pig | Prolonged left atrial ERP more than right atrial ERP; no change in QTc.[4] |
Experimental Protocols
In Vivo Measurement of Atrial Effective Refractory Period (AERP)
The following is a generalized protocol based on the methodologies described in the cited literature for measuring AERP in anesthetized animal models.
Detailed Steps:
-
Animal Preparation: Beagle dogs or rabbits are anesthetized. Multi-electrode catheters are inserted into the right atrium and left ventricle for recording and stimulation.[1]
-
Baseline Measurement: The baseline AERP is determined using programmed electrical stimulation. This typically involves delivering a train of stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2) at progressively shorter coupling intervals until it fails to capture the myocardium. The longest S1-S2 interval that fails to produce a propagated response is defined as the ERP.
-
Drug Administration: this compound is infused intravenously at incremental doses.
-
Post-Dose Measurement: AERP is measured again after each dose to determine the drug's effect.
-
Hemodynamic Monitoring: Electrocardiogram (ECG) and mean arterial pressure (MAP) are continuously monitored throughout the experiment.[1]
In Vitro Measurement of Action Potential Duration (APD)
The following protocol outlines the general procedure for measuring APD in isolated cardiac tissue.
Detailed Steps:
-
Tissue Preparation: Atrial tissue is dissected and mounted in a tissue bath superfused with oxygenated physiological salt solution at a constant temperature.
-
Microelectrode Recording: A sharp glass microelectrode filled with a high-potassium solution is used to impale a cardiac myocyte to record the transmembrane action potential.
-
Baseline Recording: Action potentials are elicited by electrical field stimulation at a fixed frequency, and baseline APD is recorded. APD is typically measured at 50% (APD50) and 90% (APD90) of repolarization.
-
Drug Application: this compound is added to the superfusate at increasing concentrations.
-
Post-Drug Recording: Action potentials are recorded at each drug concentration to determine the effect on APD.
Conclusion
This compound demonstrates a consistent and dose-dependent prolongation of the atrial effective refractory period and action potential duration in both canine and rabbit models, with a notable atrial-selective profile. These findings support its potential as a therapeutic agent for atrial fibrillation. The observed differences in the magnitude of effect between species highlight the importance of cross-species comparisons in preclinical drug development. Further studies directly comparing this compound with other IKur inhibitors in the same species would be valuable for a more definitive assessment of its relative pharmacological profile. The provided experimental protocols offer a foundation for designing and interpreting future studies in this area.
References
A Preclinical Comparative Analysis of BMS-394136 and Dronedarone for Atrial Fibrillation
A detailed examination of two distinct pharmacological approaches to atrial-selective antiarrhythmic therapy.
In the landscape of antiarrhythmic drug development for atrial fibrillation (AF), two notable agents, BMS-394136 and dronedarone (B1670951), represent differing strategies. This compound is a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 potassium channel, which is predominantly expressed in the atria. Dronedarone, conversely, is a multi-channel blocker, exhibiting effects on various ion channels, including potassium, sodium, and calcium channels, in addition to its antiadrenergic properties. This guide provides a comparative overview of their preclinical data, highlighting their distinct mechanisms of action and electrophysiological effects.
Electrophysiological Properties: A Tale of Two Mechanisms
The fundamental difference between this compound and dronedarone lies in their selectivity. This compound's targeted approach aims to prolong the atrial action potential and effective refractory period with minimal impact on ventricular electrophysiology, thereby reducing the risk of ventricular proarrhythmias. Dronedarone's broader spectrum of activity provides a more comprehensive antiarrhythmic effect but may also contribute to a different safety profile.
Quantitative Comparison of Preclinical Electrophysiological Effects
| Parameter | This compound | Dronedarone | Preclinical Model |
| Primary Mechanism | Selective IKur (Kv1.5) inhibitor | Multi-channel blocker (IKr, IKs, IK1, INa, ICa,L) with antiadrenergic effects | In vitro electrophysiology |
| Atrial Action Potential Duration (APD) | Dose-dependent prolongation[1] | Prolongation[2] | Canine atrial tissue[1], Human atrial myocytes[3] |
| Atrial Effective Refractory Period (AERP) | Dose-dependent prolongation[1] | Increase | Canine model[1] |
| Ventricular Action Potential Duration (APD) | No significant effect | Prolongation | Not specified for this compound, general effect of Class III drugs for dronedarone |
| Ventricular Effective Refractory Period (VERP) | No effect | Increase | Canine model[4] |
| IC50 for Kv1.5 | 0.05 µM[4] | Not specified as a primary target, but has Class III effects | Not applicable |
Signaling Pathways and Mechanisms of Action
This compound and dronedarone exert their antiarrhythmic effects through distinct molecular interactions with cardiac ion channels.
Caption: Comparative signaling pathways of this compound and dronedarone.
Experimental Protocols
The preclinical evaluation of these compounds involved various in vivo and in vitro models to characterize their electrophysiological effects.
Canine Model of Acute Atrial Ischemia (for this compound)
-
Animal Model: Beagle dogs (9–14 kg) were anesthetized with α-chloralose.[1]
-
Surgical Procedure: A median sternotomy was performed to access the heart. Multi-electrode catheters were sutured to the right atrial appendage for recording and stimulation.[1]
-
Induction of Ischemia: Acute atrial ischemia was induced by double ligation of the right intermediate atrial artery.[1]
-
Drug Administration: this compound (10 mg/kg) or vehicle was infused 10 minutes before ligation and continued for the first 20 minutes of ischemia.[1]
-
Electrophysiological Measurements: Atrial effective refractory period (AERP) was measured in vivo. After 3 hours of ischemia, right atrial tissues were excised for in vitro action potential duration (APD) measurements using standard microelectrode techniques.[1]
In Vitro Electrophysiology (General for Dronedarone)
While specific preclinical studies directly comparing dronedarone to this compound are lacking, the characterization of dronedarone's multi-channel blocking activity is typically performed using the following standard techniques:
-
Cell Preparations: Isolated cardiomyocytes from animal models (e.g., guinea pig, rabbit) or human atrial tissue are used.
-
Patch-Clamp Technique: Whole-cell patch-clamp configuration is employed to record ionic currents through specific channels (e.g., IKr, IKs, INa, ICa,L) in response to voltage protocols.
-
Drug Application: Dronedarone is perfused at various concentrations to determine its inhibitory effects on each current and to calculate IC50 values.
Preclinical Efficacy in Atrial Fibrillation Models
Data on the efficacy of this compound in terminating or preventing AF in preclinical models is primarily inferred from its ability to prolong AERP and APD. In a canine model of acute right atrial ischemia, this compound demonstrated a significant prolongation of AERP.[1]
Dronedarone has been shown to be effective in various preclinical models of atrial and ventricular arrhythmias.[2] It can restore normal sinus rhythm and reduce heart rate in models of atrial fibrillation.[2]
Summary and Future Directions
This compound and dronedarone represent two distinct approaches to the pharmacological management of atrial fibrillation. This compound offers a targeted, atrial-selective mechanism by specifically inhibiting the IKur current, which in theory, should minimize ventricular side effects. Dronedarone, a derivative of the potent antiarrhythmic amiodarone (B1667116), acts on multiple ion channels, providing a broader spectrum of antiarrhythmic activity.[5][6]
The lack of direct preclinical comparative studies makes it challenging to definitively assess the relative efficacy and safety of these two agents. Future preclinical research directly comparing selective IKur inhibitors like this compound with multi-channel blockers such as dronedarone in the same animal models of AF would be invaluable. Such studies would provide crucial data to guide the clinical development and application of these different antiarrhythmic strategies.
Caption: Idealized workflow for a direct preclinical comparison study.
References
- 1. Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I(Kur)/Kv1.5 channel blockers for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The combined effects of ranolazine and dronedarone on human atrial and ventricular electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kv1.5 blockers preferentially inhibit TASK-1 channels: TASK-1 as a target against atrial fibrillation and obstructive sleep apnea? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative antiarrhythmic efficacy of amiodarone and dronedarone during acute myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Proarrhythmic Risk of BMS-394136: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel antiarrhythmic drugs, particularly for atrial fibrillation (AF), is a delicate balance between efficacy and safety. A primary concern is the potential for proarrhythmia, the paradoxical induction of new or worsened arrhythmias. This guide provides a comparative assessment of the proarrhythmic risk of BMS-394136, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), against established antiarrhythmic agents: vernakalant (B1244702), dofetilide (B1670870), and amiodarone (B1667116).
Executive Summary
This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which carries the IKur current.[1] This current is predominantly expressed in the atria, making it an attractive target for atrial-selective antiarrhythmic therapies with a potentially lower risk of ventricular proarrhythmias.[2] In contrast, drugs like dofetilide and amiodarone exhibit significant activity against the hERG (human Ether-a-go-go-Related Gene) channel, which is crucial for ventricular repolarization. Blockade of the hERG channel can lead to QT interval prolongation and an increased risk of the life-threatening arrhythmia, Torsades de Pointes (TdP). Vernakalant offers a mixed ion channel blockade profile with some atrial selectivity. This guide presents a detailed comparison of these compounds, supported by experimental data, to aid in the assessment of their relative proarrhythmic risk.
Comparative Analysis of Proarrhythmic Risk
The following tables summarize the key electrophysiological and cardiac safety parameters for this compound and its comparators.
Table 1: In Vitro Ion Channel Activity
| Compound | Primary Target(s) | IKur (Kv1.5) IC50 | hERG (IKr) IC50 |
| This compound | IKur (Kv1.5) | 0.05 µM[1] | Data not available; reported to be highly selective for IKur |
| Vernakalant | IKur, IKACh, INa | ~13 µM (IKur) | >10 µM (low affinity)[3] |
| Dofetilide | hERG (IKr) | >10 µM (low affinity) | 7-12 nM[4] |
| Amiodarone | Multiple (IKr, INa, ICa, IKs) | Weak | 45 nM - 9.8 µM (variable reports) |
Table 2: Preclinical Electrophysiological Effects
| Compound | Atrial Action Potential Duration (APD) | Ventricular Action Potential Duration (APD) | Atrial Effective Refractory Period (AERP) | Ventricular Effective Refractory Period (VERP) | QT Interval Prolongation |
| This compound | Prolongs | No significant effect | Prolongs | No significant effect | Minimal (species-dependent) |
| Vernakalant | Prolongs | Minimal effect | Prolongs | Minimal effect | Minimal to modest |
| Dofetilide | Prolongs | Markedly prolongs | Prolongs | Markedly prolongs | Significant |
| Amiodarone | Prolongs | Prolongs | Prolongs | Prolongs | Moderate |
Table 3: Clinical Proarrhythmic Risk Profile
| Compound | Torsades de Pointes (TdP) Risk | Other Proarrhythmic Effects |
| This compound | Expected to be low due to IKur selectivity | Not yet clinically evaluated |
| Vernakalant | Low | Hypotension, bradycardia[5] |
| Dofetilide | High (Dose-dependent) | Ventricular tachycardia |
| Amiodarone | Low to moderate | Bradycardia, heart block, proarrhythmia in the setting of other risk factors |
Experimental Protocols
hERG (IKr) Channel Blockade Assay using Whole-Cell Patch Clamp
This protocol is essential for assessing a compound's potential to prolong the ventricular action potential and induce TdP.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in appropriate media.
-
Cells are passaged regularly and plated onto glass coverslips for recording.
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution.
-
Borosilicate glass pipettes (2-5 MΩ) are filled with an internal solution and used to form a giga-ohm seal with a single cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
hERG currents are elicited by a specific voltage-clamp protocol (e.g., holding potential of -80 mV, depolarization to +20 mV to activate and inactivate channels, followed by a repolarizing step to -50 mV to measure the tail current).[6]
-
Currents are recorded in the absence (vehicle control) and presence of increasing concentrations of the test compound.
Data Analysis:
-
The peak tail current amplitude at each concentration is measured and normalized to the control current.
-
A concentration-response curve is generated, and the IC50 value is calculated using a Hill equation fit.
In Vivo Cardiac Electrophysiology Study in a Canine Model
This protocol allows for the assessment of a compound's effects on cardiac electrical properties in a whole-animal model, which has high translational relevance to humans.
Animal Preparation:
-
Beagle dogs are anesthetized, and catheters are introduced into the heart via femoral veins and arteries under fluoroscopic guidance.
-
Pacing and recording electrodes are positioned in the right atrium, right ventricle, and at the His bundle location.
Electrophysiological Measurements:
-
Baseline measurements of heart rate, blood pressure, and intracardiac electrograms (atrial, His, ventricular) are recorded.
-
Programmed electrical stimulation is used to determine the atrial and ventricular effective refractory periods (AERP and VERP).
-
The test compound is administered intravenously at escalating doses.
-
All electrophysiological parameters are reassessed at each dose level.
-
Surface ECG is continuously monitored for changes in QT interval and arrhythmias.
Data Analysis:
-
Changes in AERP, VERP, and QT interval from baseline are calculated for each dose.
-
The occurrence of any spontaneous or induced arrhythmias is documented.
Signaling Pathways and Mechanisms of Proarrhythmia
The proarrhythmic potential of these drugs is directly linked to their interaction with specific cardiac ion channels. The following diagrams illustrate these interactions and the resulting electrophysiological consequences.
Conclusion
The proarrhythmic risk of an antiarrhythmic drug is a multifactorial issue determined by its specific ion channel interactions. This compound, with its high selectivity for the atrial-specific IKur current, represents a promising approach to minimize the risk of ventricular proarrhythmias, a major limitation of many current AF therapies. While direct comparative data on hERG affinity for this compound is not publicly available, its potent and selective IKur inhibition strongly suggests a favorable cardiac safety profile compared to non-selective agents like amiodarone and potent hERG blockers like dofetilide. Vernakalant also demonstrates a degree of atrial selectivity but through a more complex mechanism of mixed ion channel blockade. The preclinical data available for this compound indicates a desirable separation between atrial efficacy and ventricular proarrhythmic potential. Further clinical investigation is warranted to confirm this promising safety profile in patients with atrial fibrillation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity open channel block by dofetilide of HERG expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. fda.gov [fda.gov]
In-Silico Modeling Sheds Light on BMS-394136 Binding to Kv1.5 Channel
For researchers and drug development professionals, in-silico modeling has emerged as a powerful tool to elucidate the binding mechanisms of novel drug candidates. This guide provides a comparative overview of the in-silico validation of the binding site for BMS-394136, a potent inhibitor of the Kv1.5 potassium channel, and other notable Kv1.5 inhibitors.
This compound is a selective inhibitor of the Kv1.5 ion channel, which is encoded by the KCNA5 gene and is predominantly expressed in the human atrium.[1] This atrial-selective expression makes Kv1.5 a promising target for the development of drugs to treat atrial fibrillation, with the goal of minimizing off-target effects on the ventricles. This compound has demonstrated a potent inhibition of the Kv1.5 channel with an IC50 of 0.05 μM.[2] Understanding the precise binding site and interactions at the molecular level is crucial for the optimization of this and other related compounds.
Comparative Analysis of Kv1.5 Inhibitors
While specific in-silico docking studies for this compound are not extensively published, research on a variety of other Kv1.5 inhibitors consistently points to a common binding pocket located in the central pore cavity of the channel. Computational studies, often employing homology modeling based on the crystal structure of the related Kv1.2 channel, have identified key amino acid residues that are critical for inhibitor binding.
| Compound | IC50 (μM) | Key Interacting Residues (from in-silico and/or mutagenesis studies) |
| This compound | 0.05 | Not explicitly detailed in published in-silico studies, but likely involves residues within the central pore cavity. |
| HMQ1611 | 2.07 | T480, V505, V512 |
| Verapamil | 2.4 | T479, T480, V505, I508, V512, V516 |
| DPO-1 | 0.78 | T480, I508, V512 |
| Correolide | - | T480 to V516 (widespread interactions) |
This table summarizes the half-maximal inhibitory concentration (IC50) and key interacting residues for this compound and a selection of other Kv1.5 inhibitors. The data is compiled from various in-silico modeling and experimental studies.
In-Silico and Experimental Validation Workflow
The process of validating the binding site of a Kv1.5 inhibitor like this compound typically involves a combination of computational modeling and experimental techniques. The following diagram illustrates a general workflow:
Experimental Protocols
Homology Modeling of the Kv1.5 Channel
Due to the absence of a crystal structure for the human Kv1.5 channel, in-silico studies typically commence with homology modeling.
-
Template Selection: The crystal structure of the rat Kv1.2 channel (PDB ID: 2A79) is commonly used as a template due to the high sequence identity (approximately 87%) with the human Kv1.5 channel, particularly in the pore region.[3][4]
-
Sequence Alignment: The amino acid sequence of the human Kv1.5 channel is aligned with the template sequence.
-
Model Building: A 3D model of the Kv1.5 channel is generated using software such as MODELLER.[4] The model typically includes the S5 and S6 helices and the intervening pore loop, which form the central binding cavity.
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK to evaluate its stereochemical properties.
Molecular Docking
Molecular docking simulations are performed to predict the binding pose of the ligand within the receptor's binding site.
-
Ligand Preparation: The 3D structure of the inhibitor (e.g., this compound) is generated and optimized to its lowest energy conformation.
-
Receptor Preparation: The homology model of the Kv1.5 channel is prepared for docking. This involves adding hydrogen atoms, assigning charges, and defining the binding site, which is typically the central pore cavity.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to systematically sample different conformations and orientations of the ligand within the defined binding site. The program calculates a scoring function to rank the different poses, with lower scores generally indicating a more favorable binding interaction.
-
Pose Analysis: The top-ranked docking poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Site-Directed Mutagenesis and Electrophysiological Recording
To experimentally validate the predicted binding site residues, site-directed mutagenesis is employed.
-
Mutagenesis: Specific amino acid residues within the putative binding site of the Kv1.5 channel are mutated (e.g., to alanine) using a site-directed mutagenesis kit.[5][6]
-
Channel Expression: The wild-type and mutant Kv1.5 channel cDNAs are expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO) cells or Xenopus oocytes.[5][7]
-
Electrophysiological Analysis: Whole-cell patch-clamp recordings are performed to measure the potassium currents through the expressed channels in the absence and presence of the inhibitor.[1][5]
-
Data Analysis: The IC50 value of the inhibitor for the wild-type and each mutant channel is determined. A significant increase in the IC50 value for a particular mutant compared to the wild-type channel indicates that the mutated residue is important for the binding of the inhibitor.[6]
By integrating in-silico modeling with experimental validation, researchers can gain a detailed understanding of the molecular basis for the inhibitory activity of compounds like this compound, paving the way for the design of more potent and selective drugs for atrial fibrillation.
References
- 1. Open channel block of Kv1.5 channels by HMQ1611 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligand Binding to the Voltage-Gated Kv1.5 Potassium Channel in the Open State—Docking and Computer Simulations of a Homology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the binding modes of Kv1.5 potassium channel and blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. Identification of Verapamil Binding Sites Within Human Kv1.5 Channel Using Mutagenesis and Docking Simulation | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of BMS-394136 and other class III antiarrhythmics
In the management of cardiac arrhythmias, Class III antiarrhythmic drugs play a crucial role by prolonging the repolarization phase of the cardiac action potential, primarily through the blockade of potassium channels. This guide provides a comparative analysis of prominent Class III antiarrhythmics, with a focus on their electrophysiological properties and selectivity profiles, supported by experimental data.
Electrophysiological Properties and IC50 Values
The primary mechanism of action for Class III antiarrhythmics is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). Blockade of this channel leads to a prolongation of the action potential duration (APD), a key factor in their antiarrhythmic effect. However, the degree of hERG blockade and the selectivity for other cardiac ion channels vary significantly among these agents, influencing their clinical efficacy and safety profiles.
| Drug | Primary Target(s) | IC50 for IKr/hERG | IC50 for IKs | IC50 for IKur | Other Ion Channel Effects |
| Amiodarone | IKr, IKs, IKur, Na+, Ca2+ | 0.8 - 1.5 µM | 13.9 µM | 1.1 µM | Blocks inactivated Na+ channels, L-type Ca2+ channels |
| Dofetilide | IKr | 7.7 - 12 nM | >100 µM | >100 µM | Highly selective for IKr |
| Sotalol | IKr, β-adrenergic receptors | 35 - 77 µM | >1000 µM | - | Non-selective β-blocker |
| Ibutilide | IKr, late Na+ current | 20 - 30 nM | >100 µM | - | Activates late inward Na+ current |
| Azimilide | IKr, IKs | 3.5 µM | 10.4 µM | - | - |
Table 1: Comparative Ion Channel Blockade of Class III Antiarrhythmics. IC50 values represent the concentration of the drug required to inhibit 50% of the respective ion channel current. Data is compiled from various electrophysiological studies.
Mechanism of Action: Prolongation of Action Potential Duration
The prolongation of the action potential duration is the hallmark of Class III antiarrhythmic agents. This effect increases the effective refractory period of cardiac myocytes, thereby preventing re-entrant arrhythmias.
Figure 1: Signaling pathway of Class III antiarrhythmics leading to an antiarrhythmic effect.
Experimental Protocols
The data presented in this guide are primarily derived from patch-clamp electrophysiology studies on isolated cardiac myocytes or cell lines expressing specific cardiac ion channels.
Whole-Cell Patch-Clamp for IKr (hERG) Current Measurement:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.
-
Recording Setup: Cells are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Pipette Solution: The patch pipette is filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2.
-
Voltage Protocol: To elicit hERG currents, a specific voltage-clamp protocol is applied. A typical protocol involves a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current.
-
Drug Application: After obtaining a stable baseline recording, the drug of interest is perfused at various concentrations. The effect of the drug is quantified by measuring the reduction in the peak tail current amplitude.
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Figure 2: Experimental workflow for determining the IC50 of a drug on hERG channels.
Concluding Remarks
The selection of a Class III antiarrhythmic agent for clinical use depends on a careful consideration of its electrophysiological profile, including its potency for hERG blockade and its selectivity against other cardiac and non-cardiac ion channels. While potent IKr blockade is essential for the desired therapeutic effect, a lack of selectivity can lead to adverse effects. For instance, amiodarone's broad-spectrum activity contributes to its high efficacy but also to its complex side-effect profile. In contrast, dofetilide's high selectivity for the hERG channel results in a more predictable effect but also carries a significant risk of Torsades de Pointes, a life-threatening arrhythmia. The development of newer agents continues to focus on optimizing this balance between efficacy and safety.
Validating the Atrial-Specific Action of BMS-394136: A Knockout Model Approach
A Comparative Guide for Researchers in Cardiovascular Drug Discovery
In the quest for safer and more effective treatments for atrial fibrillation (AF), the ultra-rapid delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, has emerged as a promising atrial-specific therapeutic target. BMS-394136 is a potent and selective inhibitor of the IKur current, designed to prolong atrial action potential duration and refractoriness with minimal effects on ventricular tissue. This guide provides a comparative analysis of this compound, validating its mechanism of action through the lens of a hypothetical knockout model study, and contextualizes its performance against other antiarrhythmic agents. Detailed experimental protocols for key assays are also presented.
Mechanism of Action and Validation via a KCNA5 Knockout Model
The primary mechanism of action of this compound is the selective blockade of the Kv1.5 potassium channel, which carries the IKur current. This current is predominantly expressed in the atria and plays a crucial role in atrial repolarization. By inhibiting IKur, this compound is expected to prolong the atrial action potential duration (APD) and the effective refractory period (AERP), thereby suppressing the re-entrant circuits that sustain atrial fibrillation.
To definitively validate this mechanism, a crucial experiment involves the use of a KCNA5 knockout (KO) model. In such a model, the target of this compound is absent. Therefore, the compound should exhibit a significantly diminished or no effect on atrial electrophysiology in KCNA5 KO models compared to wild-type (WT) counterparts. While direct studies of this compound on KCNA5 KO models are not yet published, we can project the expected outcomes based on existing data from KCNA5 KO studies and the known effects of this compound.
Expected Electrophysiological Effects in Wild-Type vs. KCNA5 Knockout Models
| Parameter | Wild-Type (WT) | KCNA5 Knockout (KO) | WT + this compound | KCNA5 KO + this compound |
| Atrial APD90 (ms) | Baseline | Increased | Significantly Increased | No Significant Change |
| Atrial ERP (ms) | Baseline | Increased | Significantly Increased | No Significant Change |
| Ventricular APD90 (ms) | Baseline | No Significant Change | No Significant Change | No Significant Change |
| Ventricular ERP (ms) | Baseline | No Significant Change | No Significant Change | No Significant Change |
This table presents hypothetical data based on the known effects of IKur inhibition and KCNA5 knockout.
The expected results would show that in wild-type atrial cardiomyocytes, this compound significantly prolongs the APD and ERP. In contrast, in KCNA5 knockout atrial cardiomyocytes, which already exhibit a prolonged basal APD and ERP due to the absence of IKur, this compound would have no further significant effect, thus confirming its on-target mechanism.
Figure 1. Logical workflow demonstrating the validation of this compound's mechanism of action using a KCNA5 knockout model.
Comparison with Alternative Antiarrhythmic Agents
This compound, as a selective IKur inhibitor, offers a targeted approach to treating atrial fibrillation. Its atrial-specific action is a key differentiator from many existing antiarrhythmic drugs, which often have effects on ventricular tissue and can carry a risk of proarrhythmia. A preclinical comparison highlights these differences.
Preclinical Electrophysiological Comparison of Antiarrhythmic Agents
| Drug | Class | Primary Mechanism of Action | Atrial ERP | Ventricular ERP | Proarrhythmic Risk (Torsades de Pointes) |
| This compound | - (Selective IKur inhibitor) | Blocks atrial-specific IKur (Kv1.5) | ++ | +/- | Low |
| Amiodarone | III (with I, II, IV actions) | Broad spectrum channel blockade | ++ | ++ | Moderate |
| Flecainide | Ic | Blocks fast Na+ channels | + | + | High (in structural heart disease) |
| Sotalol | III (and beta-blocker) | Blocks IKr and beta-adrenergic receptors | + | ++ | High |
| Dofetilide | III | Blocks IKr | + | ++ | High |
Key: ++ (strong effect), + (moderate effect), +/- (minimal or no effect)
Figure 2. Comparison of the primary ion channel targets of this compound and other antiarrhythmic drugs.
Experimental Protocols
Measurement of Atrial Effective Refractory Period (AERP) in Isolated Rabbit Heart
-
Preparation: Euthanize a New Zealand White rabbit and rapidly excise the heart. Cannulate the aorta on a Langendorff apparatus and perfuse with oxygenated Tyrode's solution at 37°C.
-
Electrode Placement: Place a stimulating bipolar electrode on the right atrial appendage and a recording electrode on the right atrial free wall.
-
Pacing Protocol: Pace the atrium at a constant cycle length (e.g., 300 ms) with a train of 8 stimuli (S1).
-
Extrastimulus Application: Following the S1 train, deliver a premature stimulus (S2) at a coupling interval slightly longer than the expected AERP.
-
Determination of AERP: Gradually decrease the S1-S2 coupling interval in 2 ms (B15284909) decrements until the S2 stimulus fails to elicit a propagated atrial response. The AERP is defined as the longest S1-S2 coupling interval at which the S2 stimulus fails to capture the atrium.
-
Data Acquisition: Record atrial electrograms and analyze the recordings to determine the point of lost capture. Repeat measurements for consistency.
Whole-Cell Patch Clamp for IKur Current Measurement in Isolated Atrial Myocytes
-
Cell Isolation: Isolate single atrial myocytes from rabbit or canine hearts using enzymatic digestion.
-
Pipette Preparation: Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution. The intracellular solution should contain (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 Li-GTP, with pH adjusted to 7.2 with KOH.
-
External Solution: The external solution should contain (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH. To isolate IKur, other currents can be blocked pharmacologically (e.g., with CdCl2 to block calcium currents and TTX to block sodium currents).
-
Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Protocol: Hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms) to elicit the IKur current.
-
Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate software. The IKur is a sustained, outwardly rectifying current. Analyze the current-voltage relationship and the effects of this compound at various concentrations.
Figure 3. Simplified experimental workflows for AERP and IKur measurement.
Safety Operating Guide
Proper Disposal Procedures for BMS-394136: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of BMS-394136, a potent and selective inhibitor of the Kv1.5 potassium channel. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent research chemicals should be strictly followed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves.
-
Body Protection: A fully-buttoned lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical advice.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
This compound Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| IUPAC Name | 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide |
| Molecular Formula | C27H21N7O2S |
| Molecular Weight | 507.57 g/mol |
| Physical State | Solid |
| IC50 | 0.05 µM for Kv1.5[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations for hazardous waste.[2][3]
-
Waste Identification and Segregation:
-
Unused Product: Unwanted or expired this compound should be treated as chemical waste.[4] Do not dispose of it in regular trash or down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, must be handled as contaminated waste.[4]
-
Solutions: Solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[4]
-
Segregation: Keep this compound waste separate from other waste streams to prevent unintended chemical reactions.[2] For instance, do not mix it with acids, bases, or oxidizers unless specifically instructed by your institution's waste management plan.
-
-
Waste Collection and Labeling:
-
Containers: Use chemically resistant containers with secure, screw-on caps (B75204) for liquid waste.[4] For solid waste, use designated, puncture-resistant containers or clearly labeled bags for chemical waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[4] Include the approximate concentration and quantity.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4] This area should be clearly marked and accessible only to authorized personnel.
-
-
Arranging for Disposal:
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the general workflow for researchers from the point of receiving this compound to its final disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-394136
Essential protocols for the safe management, use, and disposal of the potent Kv1.5 inhibitor, BMS-394136, are outlined below to ensure the safety of laboratory personnel and the integrity of research. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals, establishing a foundation for safe laboratory practices and reinforcing trust in operational safety beyond the product itself.
Given that this compound is a potent compound, a multi-layered approach to personal protective equipment (PPE) is crucial to minimize exposure.[1] The following table summarizes recommended PPE based on the task being performed. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound, which can be requested from the supplier, for complete safety information.
Personal Protective Equipment (PPE)
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene) | - Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Operational Plan: Step-by-Step Handling Procedures
A designated handling area with proper ventilation, such as a fume hood, is mandatory for all work involving this compound.[1]
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure proper ventilation and assemble all necessary equipment and PPE.
-
Minimize the quantity of the compound to be handled.[1]
-
-
Weighing (for solids):
-
Solution Preparation:
-
If preparing a solution, add the solvent to the compound slowly to avoid splashing.[1]
-
-
Experimental Procedure:
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Decontamination:
-
PPE Removal:
-
Final Disposal:
-
Waste should be disposed of through a licensed hazardous waste disposal company.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of a potent chemical compound like this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
